(1H-Pyrazol-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEABCXJWANXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406758 | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23585-49-1 | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (1H-Pyrazol-3-yl)methanol (CAS No. 23585-49-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)methanol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a representative synthesis protocol, and discusses the broader biological context of the pyrazole scaffold.
Chemical and Physical Properties
This compound, with the CAS number 23585-49-1, is a small heterocyclic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.[1]
| Property | Value | Source |
| CAS Number | 23585-49-1 | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Boiling Point | 326.8 °C at 760 mmHg | |
| Flash Point | 151.5 °C | |
| Physical Form | Solid-Liquid Mixture | |
| Storage Temperature | 4 °C |
Synthesis Protocol
While specific, detailed protocols for the synthesis of this compound are not extensively published, a general and representative method involves the reduction of a pyrazole derivative bearing a carboxylic acid or ester group at the 3-position. The following is a generalized experimental protocol based on common laboratory practices for similar transformations.
Experimental Protocol: Reduction of 1H-Pyrazole-3-carboxylic acid
This protocol describes the reduction of 1H-pyrazole-3-carboxylic acid to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃).[2]
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Aluminum hydride (AlH₃) solution in THF or Lithium aluminum hydride (LiAlH₄)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-3-carboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of aluminum hydride in THF (or portion-wise addition of solid LiAlH₄) to the stirred suspension under a nitrogen atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 10% aqueous NaOH solution, and then more water.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. Add a drying agent like anhydrous magnesium sulfate, stir for another 30 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological and Pharmacological Context
Currently, there is a lack of specific published research detailing the biological activity or the precise signaling pathways directly modulated by this compound. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4]
Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer: Pyrazole-containing compounds have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4][5][6][7] Some have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][7]
-
Anti-inflammatory: Certain pyrazole derivatives exhibit potent anti-inflammatory properties.[3]
-
Antimicrobial: The pyrazole nucleus is a feature of some compounds with antibacterial and antifungal activities.[8]
-
Enzyme Inhibition: Pyrazole and its analogs are known inhibitors of enzymes such as alcohol dehydrogenase.[9][10]
Given the diverse bioactivities of the pyrazole class, this compound represents a valuable starting material for the synthesis of novel derivatives for screening in various biological assays.
Experimental and Logical Workflows
The development of new therapeutic agents based on the this compound scaffold would typically follow a logical progression from synthesis to biological evaluation.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of new drug candidates starting from a core scaffold like this compound.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a readily accessible chemical entity with a versatile pyrazole core. While direct biological data for this specific molecule is limited in the public domain, its structural features make it an attractive starting point for the synthesis of compound libraries for drug discovery and materials science applications. The provided synthesis protocol offers a basis for its laboratory preparation. Further research into the biological effects of this compound and its derivatives is warranted to explore its full potential.
References
- 1. This compound | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23585-49-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. science.su.edu.krd [science.su.edu.krd]
- 9. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
physical and chemical properties of (1H-Pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrazol-3-yl)methanol is a heterocyclic alcohol containing a pyrazole moiety. The pyrazole ring is a significant pharmacophore in modern drug discovery, featured in a range of approved therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of the biological relevance of the pyrazole scaffold, exemplified by the mechanism of action of the selective COX-2 inhibitor, Celecoxib.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| CAS Number | 23585-49-1 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Buttery solid / Solid-Liquid Mixture | |
| Boiling Point | 326.8 °C at 760 mmHg | |
| Flash Point | 151.5 °C | |
| Melting Point | Not definitively reported; some sources indicate "N/A" | |
| Calculated LogP | -0.6 | [1] |
| Topological Polar Surface Area | 48.9 Ų | [1] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR:
-
Pyrazole Ring Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), likely appearing as doublets or multiplets depending on the solvent and concentration.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (typically δ 4.5-5.0 ppm).
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
-
NH Proton: A broad singlet, also variable in chemical shift.
-
-
¹³C NMR:
-
Pyrazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ 100-150 ppm).
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically δ 55-65 ppm).
-
2.2. Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[2]
-
N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.
-
C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrazole ring.[2]
-
C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ for the methylene C-H bonds.[2]
-
C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.[3]
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region for the primary alcohol.
2.3. Mass Spectrometry (MS)
-
A reported LC-MS analysis showed a fragment ion at m/z = 81.1, corresponding to the parent molecule with the loss of a water molecule ([M+H - H₂O]⁺).
Experimental Protocols
3.1. Synthesis of this compound
The following protocol describes the synthesis of this compound via the reduction of 1H-pyrazole-3-carboxylic acid.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Aluminum (III) hydride (or a suitable precursor for its in situ generation)
-
Tetrahydrofuran (THF), anhydrous
-
10% Sodium hydroxide (NaOH) solution
-
Water
-
Celite
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous THF is cooled to 0 °C in an ice bath with stirring.
-
1H-pyrazole-3-carboxylic acid is added portion-wise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then heated to reflux and maintained overnight.
-
After the reaction is complete (monitored by TLC), the mixture is cooled back to 0 °C.
-
The reaction is quenched by the sequential and careful dropwise addition of water, followed by 10% NaOH solution, and then again with water.
-
The resulting slurry is stirred at 0 °C for 30 minutes.
-
The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude residue is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (e.g., 1:2 v/v) to afford the final product.
3.2. Experimental Workflow Diagram
References
(1H-Pyrazol-3-yl)methanol structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (1H-Pyrazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 3-position with a hydroxymethyl group.
The chemical structure of this compound is represented by the following diagram:
A Technical Guide to the Solubility of (1H-Pyrazol-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (1H-Pyrazol-3-yl)methanol. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document focuses on its known physical properties, qualitative solubility predictions, and the standardized experimental protocols used for determining solubility. This information is crucial for applications in medicinal chemistry, process development, and formulation science.
Compound Properties
This compound, with CAS Number 23585-49-1, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyrazole ring and a hydroxymethyl group, suggests it is a polar molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[2] |
| Molecular Weight | 98.10 g/mol | PubChem[2] |
| Physical Form | Solid-Liquid Mixture | Sigma-Aldrich[1] |
| Boiling Point | 326.8 °C at 760 mmHg | Sigma-Aldrich[1] |
| Flash Point | 151.5 °C | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
Solubility Profile
Qualitative Assessment: The presence of both a nitrogen-containing heterocyclic ring (pyrazole) and a hydroxyl group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Based on the principle of "like dissolves like," it is expected to exhibit higher solubility in polar organic solvents.[3]
-
High Expected Solubility: Polar protic solvents such as methanol, ethanol, and other short-chain alcohols are likely to be effective solvents due to their ability to form hydrogen bonds.
-
Moderate Expected Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO), acetone, and ethyl acetate are also expected to be suitable solvents.[4][5]
-
Low Expected Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene are anticipated to be poor solvents for this compound.
For the parent compound, 1H-pyrazole, it is noted to be more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4] This suggests a similar trend for its derivatives, including this compound.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols are widely accepted in the pharmaceutical and chemical industries for determining the equilibrium solubility of a solid in a solvent.
3.1. Equilibrium Shake-Flask Method
The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[6]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise volume of the clear supernatant is carefully withdrawn. This sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: The concentration of the solute in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][8]
-
Calculation: The original solubility is calculated by accounting for the dilution factor. The experiment is typically performed at multiple temperatures to create a solubility profile.[8]
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for Equilibrium Solubility Determination.
3.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods are often used.[7]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the compound is typically prepared in a highly soluble solvent like DMSO.
-
Dispensing: Automated liquid handlers dispense precise amounts of the stock solution and various test solvents into a multi-well plate (e.g., 96-well plate).
-
Equilibration & Detection: The plate is shaken at a controlled temperature. Solubility can be determined kinetically by measuring the concentration at which the compound precipitates, often detected by light scattering (nephelometry) or UV absorbance.
-
Data Analysis: Software analyzes the data from the plate reader to estimate the solubility in each solvent.
The logical relationship between key factors influencing solubility is depicted below.
Caption: Key Factors Influencing Compound Solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not widely published, its molecular structure strongly indicates a preference for polar organic solvents. For researchers and developers requiring precise solubility values, direct experimental determination using established protocols such as the shake-flask method is necessary. The methodologies and influencing factors detailed in this guide provide a robust framework for undertaking such an analysis, enabling informed decisions in solvent selection for synthesis, purification, formulation, and other critical applications.
References
- 1. This compound | 23585-49-1 [sigmaaldrich.com]
- 2. This compound | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. solubility experimental methods.pptx [slideshare.net]
An In-Depth Technical Guide to (1H-Pyrazol-3-yl)methanol: Properties, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)methanol, a versatile heterocyclic alcohol. The document details its fundamental molecular and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application as a key intermediate in the synthesis of potent kinase inhibitors, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Compound Data
This compound is a pyrazole derivative featuring a hydroxymethyl group. The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| IUPAC Name | This compound | |
| CAS Number | 23585-49-1 | [2] |
| Boiling Point | 326.8 °C at 760 mmHg | |
| Physical Form | Solid-Liquid Mixture |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of a pyrazole-3-carboxylic acid derivative. The following is a representative experimental protocol.
Experimental Protocol: Reduction of 1H-Pyrazole-3-carboxylic acid
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Aluminum (III) hydride (AlH₃) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Celite
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous tetrahydrofuran is placed in a round-bottom flask and cooled to 0 °C using an ice bath.
-
1H-Pyrazole-3-carboxylic acid is added portion-wise to the stirred solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, followed by heating to reflux overnight.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to 0 °C.
-
The reaction is quenched by the sequential and careful addition of water, followed by a 10% sodium hydroxide solution, and then water again.
-
The resulting mixture is stirred at 0 °C for an additional 30 minutes.
-
The solid precipitate is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a buttery solid.
Application in the Synthesis of Bioactive Molecules: A Case Study of JNK Inhibitors
This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. One notable application is in the preparation of 4-(pyrazol-3-yl)-pyridines, which have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways implicated in various diseases.
The synthetic strategy involves the initial oxidation of this compound to the corresponding pyrazole-3-carbaldehyde. This aldehyde can then be used in subsequent reactions, such as condensations or cross-coupling reactions, to construct the target inhibitor scaffold.
Experimental Workflow: Synthesis of a 4-(Pyrazol-3-yl)-pyridine JNK Inhibitor Intermediate
The following diagram illustrates a logical workflow for the synthesis of a 4-(pyrazol-3-yl)-pyridine intermediate, a core component of certain JNK inhibitors.
References
Spectroscopic Profile of (1H-Pyrazol-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-Pyrazol-3-yl)methanol (CAS No: 23585-49-1), a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a critical resource for the unambiguous identification, characterization, and quality control of this compound.
Core Spectroscopic Data
The structural elucidation of this compound is supported by the following spectroscopic data, which have been compiled and presented for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 12.01 | Singlet | - | NH |
| 7.49 | Doublet | 1.9 | H-5 |
| 6.19 | Doublet | 1.9 | H-4 |
| 4.67 | Singlet | - | CH₂ |
| 3.42 | Singlet | - | OH |
| Solvent: CDCl₃, Frequency: 300 MHz |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| 148.2 | C-3 |
| 130.0 | C-5 |
| 102.5 | C-4 |
| 57.2 | CH₂ |
| Solvent: CDCl₃, Frequency: 75 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3200-3100 | Broad, Medium | N-H stretch (pyrazole ring) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1500 | Medium | C=N stretch (pyrazole ring) |
| ~1400-1300 | Medium | O-H bend |
| ~1100-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Method |
| 98.10 | [M]⁺ (Calculated) | - |
| 81.1 | [M+H-H₂O]⁺ | LCMS |
| Molecular Formula: C₄H₆N₂O, Molecular Weight: 98.10 g/mol [1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum is recorded with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is used, with a relaxation delay of 2.0 seconds. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean KBr plates or a pure KBr pellet is recorded first. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Presentation: The final spectrum is presented in terms of percent transmittance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: For Liquid Chromatography-Mass Spectrometry (LCMS), a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is injected into the LC system, which is coupled to the mass spectrometer.
-
Instrumentation: An LCMS system equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments. The data is collected over a mass range of m/z 50-200.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The observed mass of the dehydrated ion [M+H-H₂O]⁺ is a key diagnostic peak.[2]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
References
understanding the pyrazole core in medicinal chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and diverse applications in drug discovery, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.
Physicochemical Properties and Bioisosterism
The pyrazole ring possesses a unique combination of properties that make it an attractive pharmacophore. It is an aromatic system, and the presence of two nitrogen atoms imparts a dipole moment and the capacity for hydrogen bonding, with one nitrogen acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like).[1][2] This duality allows for diverse interactions with biological macromolecules.
Significantly, the pyrazole moiety is often employed as a bioisostere for other aromatic rings, such as benzene or other heterocycles.[1][2] This substitution can lead to improved physicochemical properties, including enhanced aqueous solubility and optimized lipophilicity, which are critical for favorable pharmacokinetic profiles. Furthermore, the pyrazole core can offer greater metabolic stability compared to more labile functionalities like phenols.
Therapeutic Applications and Quantitative Bioactivity
The therapeutic landscape of pyrazole-containing drugs is remarkably broad, spanning anti-inflammatory, anticancer, antiviral, antimicrobial, and other classes.[2][3] Several blockbuster drugs feature the pyrazole core, underscoring its clinical significance.[4][5]
Anti-inflammatory Activity: COX Inhibition
A prominent application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[3] Celecoxib, a diaryl-substituted pyrazole, is a flagship example.[4]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | COX-2 | 0.04 | >30 | [6] |
| Rofecoxib | COX-2 | 0.018 | >277 | [3] |
| Pyrazole Derivative | COX-2 | 0.06 | 405 | [6] |
Anticancer Activity: Kinase Inhibition
The pyrazole nucleus is a key component in numerous kinase inhibitors developed for cancer therapy. These compounds often target the ATP-binding site of kinases, playing a crucial role in halting aberrant cell signaling pathways.[7] Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Crizotinib, an ALK and ROS1 inhibitor, are notable examples.[7][8]
| Compound | Target | IC50 (nM) | Cell Line | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | --- | [7] |
| Ruxolitinib | JAK2 | 2.8 | --- | [7] |
| Crizotinib | ALK | 24 | --- | [8] |
| Pyrazole Derivative | EGFR | 70 | MCF-7 | [9] |
| Pyrazole Derivative | Aurora A Kinase | 160 | HCT116 | [10] |
Other Therapeutic Areas
The versatility of the pyrazole core extends to a variety of other therapeutic targets. Sildenafil, a potent phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, and Rimonabant, a cannabinoid receptor 1 (CB1) inverse agonist formerly used for obesity, further illustrate the broad applicability of this scaffold.[11][12]
| Compound | Target | IC50 / Ki (nM) | Therapeutic Area | Reference(s) |
| Sildenafil | PDE5 | 3.9 | Erectile Dysfunction | [11] |
| Rimonabant | CB1 Receptor | Ki: 1.8 | Obesity (withdrawn) | [12] |
Experimental Protocols
Synthesis of Celecoxib
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine.[11][13]
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione is prepared in ethanol in a reaction vessel equipped with a reflux condenser.
-
4-sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[11]
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[11]
Materials:
-
Test compound (e.g., Celecoxib)
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle control for a specified time at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for a specific period at 37°C.
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive EIA kit.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Pyrazole derivative
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathways
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandin_H2 [label="Prostaglandin H2", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; COX2 -> Prostaglandin_H2; Prostaglandin_H2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335"]; }
Caption: Mechanism of action of Celecoxib.
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="p-STAT (dimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> Nucleus; Nucleus -> Gene_Expression; Ruxolitinib -> JAK [arrowhead=tee, color="#EA4335"]; }
Caption: Ruxolitinib inhibition of the JAK-STAT pathway.
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PDE5 [label="PDE5", fillcolor="#FBBC05", fontcolor="#202124"]; GMP [label="5'-GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sildenafil [label="Sildenafil", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NO -> sGC [label="Activation"]; sGC -> cGMP [label="from GTP"]; cGMP -> Relaxation; cGMP -> PDE5; PDE5 -> GMP; Sildenafil -> PDE5 [arrowhead=tee, color="#EA4335"]; }
Caption: Sildenafil's mechanism of action.
Experimental Workflow
// Nodes Lead [label="Lead Pyrazole\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nAnalog Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="High-Throughput\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n& Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR_Analysis [label="SAR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lead -> Synthesis; Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> SAR_Analysis; SAR_Analysis -> Optimization; Optimization -> Synthesis; Optimization -> Candidate; }
Caption: Workflow for SAR studies of pyrazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
The Biological Versatility of Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. The structural versatility of the pyrazole ring allows for a wide range of substitutions, leading to a diverse class of derivatives with a broad spectrum of biological activities. These derivatives have garnered significant attention in drug discovery and development, with several compounds progressing to clinical use. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The guide details the mechanisms of action, presents quantitative activity data, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.
Anti-inflammatory Activity
Pyrazole derivatives are well-recognized for their potent anti-inflammatory effects, most notably through the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity offers a significant therapeutic advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.[1][2]
Mechanism of Action: COX-2 Inhibition
The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4]
The selective inhibitor Celecoxib, a diaryl-substituted pyrazole, contains a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2.[4] This binding prevents arachidonic acid from accessing the enzyme's catalytic site, thereby blocking the synthesis of pro-inflammatory prostaglandins like PGE2. Beyond direct COX-2 inhibition, some pyrazole derivatives may also exert anti-inflammatory effects by modulating other signaling pathways, such as inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which would in turn reduce the expression of pro-inflammatory genes.[5][6]
Signaling Pathway Visualization
Caption: COX-2 inhibition pathway by pyrazole derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). A lower IC50 value indicates greater potency, and a higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-1 | >50 | >178.57 | [7] |
| COX-2 | 0.28 | [7] | ||
| Pyrazole Derivative 2a | COX-2 | 0.019 | - | [8] |
| Pyrazole Derivative 3b | COX-2 | 0.039 | 22.21 | [8] |
| Pyrazole Derivative 5b | COX-2 | 0.038 | 17.47 | [8] |
| Pyrazoline Derivative 2g | COX-2 | 0.26 | >192.3 | [7] |
| Pyrazole-pyridazine 5f | COX-1 | 14.32 | 9.56 | [9] |
| COX-2 | 1.50 | [9] | ||
| Pyrazole-pyridazine 6f | COX-1 | 9.56 | 8.31 | [9] |
| COX-2 | 1.15 | [9] | ||
| Diaryl Pyrazole 190a | COX-1 | 0.263 | 15.47 | [7] |
| COX-2 | 0.017 | [7] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Animals are acclimatized for at least one week before the experiment in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[10]
2. Grouping and Administration:
-
Animals are randomly divided into several groups (n=6-8 per group).[10]
-
Negative Control: Receives the vehicle only.
-
Carrageenan Control: Receives the vehicle followed by carrageenan injection.
-
Treatment Groups: Receive different doses of the test pyrazole derivative.
-
Positive Control: Receives a standard NSAID like Indomethacin (10 mg/kg).
-
The test compounds and vehicle are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[11]
3. Induction of Edema:
-
A 1% (w/v) solution of λ-carrageenan in sterile 0.9% saline is prepared.[10]
-
A volume of 100 µL of the carrageenan solution is injected into the subplantar region of the right hind paw of each rat.[12]
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 6 hours).[12][13]
-
Paw volume is measured using a plethysmometer.[12]
5. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
Data are analyzed using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).[10]
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents, acting on various molecular targets crucial for tumor growth, proliferation, and survival. They have been shown to inhibit several protein kinases involved in cancer signaling pathways.
Mechanism of Action: Kinase Inhibition
A primary anticancer mechanism of pyrazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Key targets include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): These receptor tyrosine kinases play critical roles in tumor cell proliferation, angiogenesis, and metastasis.[10][14] Pyrazole derivatives can act as dual inhibitors of EGFR and VEGFR-2, blocking downstream signaling pathways.[15]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, by pyrazole derivatives can lead to cell cycle arrest, typically at the G1/S phase, and prevent cancer cell proliferation.[1]
-
Other Kinases: Pyrazole derivatives have also been shown to inhibit other kinases like BRAF, BTK, and PIM-1.[15]
The inhibition of these kinases ultimately leads to the induction of apoptosis (programmed cell death) and a halt in the cell cycle.
Signaling Pathway Visualization
Caption: EGFR/VEGFR-2 inhibition by pyrazole derivatives.
Quantitative Data: Anticancer Activity
The following table presents the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 11 | MCF-7 (Breast) | 2.85 | [1] |
| HT-29 (Colon) | 2.12 | [1] | |
| Pyrazole Derivative 22 | MCF-7 (Breast) | 2.82 | [15] |
| A549 (Lung) | 3.15 | [15] | |
| Pyrazole Derivative 23 | MCF-7 (Breast) | 3.17 | [15] |
| A549 (Lung) | 4.21 | [15] | |
| Chalcone Derivative 6b | HNO-97 (Head & Neck) | 10.0 | [15] |
| Chalcone Derivative 6d | HNO-97 (Head & Neck) | 10.56 | [15] |
| Pyrazole Derivative 10 | A549 (Lung) | 2.2 | |
| Pyrazole Derivative 7a | A549 (Lung) | 2.4 | |
| Pyrazole Derivative 13 | HePG2 (Liver) | 6.57 | [16] |
| HCT-116 (Colon) | 9.54 | [16] | |
| MCF-7 (Breast) | 7.97 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The test pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added.
-
Control wells containing cells treated with the vehicle (e.g., DMSO) and wells with medium only (blank) are also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 2 to 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
The percentage of cell viability is calculated using the formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism for the antibacterial action of certain pyrazole derivatives is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[4] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional strain during DNA unwinding. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.[4] Since DNA gyrase is absent in higher eukaryotes, it represents an excellent selective target for antibacterial drugs.[4]
Signaling Pathway Visualization
Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative pyrazole derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 21a | Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | ||
| Aspergillus niger | 7.8 | ||
| Candida albicans | 2.9 | ||
| Pyrazole Derivative 21b | Aspergillus niger | >7.8 | |
| Bacillus subtilis | 125 | ||
| Pyrazole Derivative 21c | Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | ||
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | |
| P. aeruginosa | <1 | ||
| S. aureus | <1 | ||
| S. typhimurium | <1 | ||
| Pyrazoline 9 | S. aureus (MDR) | 4 | |
| E. faecalis (MDR) | 4 |
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used technique to evaluate the antimicrobial activity of test compounds.
1. Preparation of Media and Inoculum:
-
A suitable growth medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized.
-
The bacterial or fungal test strains are cultured in a broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the MHA plates to create a uniform lawn of microbial growth.
3. Well Preparation and Sample Addition:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the test pyrazole derivative, dissolved in a suitable solvent like DMSO at various concentrations, is added to the wells.
-
A positive control (a standard antibiotic) and a negative control (the solvent alone) are also included on separate wells.
4. Incubation:
-
The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, or 28°C for 48 hours for fungi).
5. Measurement and Interpretation:
-
After incubation, the plates are examined for zones of inhibition, which are clear areas around the wells where microbial growth has been inhibited.
-
The diameter of the zone of inhibition is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Conclusion
Pyrazole derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide array of biological activities. Their efficacy as anti-inflammatory, anticancer, and antimicrobial agents is well-documented and continues to be an active area of research. The ability to selectively inhibit key enzymes such as COX-2 and bacterial DNA gyrase, as well as modulate critical signaling pathways in cancer, underscores their therapeutic potential. The data and protocols presented in this guide highlight the significant progress made in understanding and harnessing the pharmacological properties of pyrazole derivatives. Further research and development in this area hold great promise for the discovery of novel and more effective therapeutic agents to address a range of diseases.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
The Cornerstone of Modern Medicine: A Technical Guide to Heterocyclic Building Blocks in Drug Discovery
Abstract: Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals, playing a pivotal role in shaping the efficacy, selectivity, and pharmacokinetic properties of drugs.[1][2][3][4] This guide provides an in-depth exploration of the significance of heterocyclic building blocks in drug discovery for researchers, scientists, and drug development professionals. We will delve into the classification of common heterocyclic scaffolds, their impact on pharmacological activity, and present a case study on kinase inhibitors to illustrate their application. Furthermore, this document outlines detailed experimental protocols and visualizes key biological pathways and drug discovery workflows to provide a comprehensive resource for the modern medicinal chemist.
Introduction: The Ubiquity of Heterocycles in Pharmacology
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry.[5][6] Nitrogen, oxygen, and sulfur are the most common heteroatoms that imbue these scaffolds with unique physicochemical properties.[2][5] These properties, including modulated lipophilicity, polarity, and the ability to form crucial hydrogen bonds, allow for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The prevalence of these structures is striking; it is estimated that over 85% of all biologically active chemical entities contain a heterocycle.[2][7] An analysis of FDA-approved drugs further underscores their importance, with nitrogen-containing heterocycles being particularly prominent.[7][8][9][10] Their ability to serve as bioisosteres, mimicking the structure of endogenous ligands and fitting into the active sites of biological targets, makes them indispensable tools in rational drug design.
Privileged Scaffolds: Common Heterocyclic Building Blocks
Medicinal chemists leverage a diverse palette of heterocyclic building blocks to construct novel therapeutic agents. These can be broadly classified by ring size and the nature of the heteroatoms.
-
Five-Membered Rings: Rings such as pyrrolidine, imidazole, pyrazole, and thiazole are frequently incorporated into drug molecules.[11] Pyrrolidine, for example, is the most common five-membered heterocycle found in FDA-approved drugs.[11]
-
Six-Membered Rings: Pyridine, piperidine, pyrimidine, and piperazine are among the most frequently observed six-membered ring systems in pharmaceuticals.[11] These scaffolds are often key to the pharmacophore of a drug, responsible for its biological activity.
-
Fused Ring Systems: More complex structures, such as indole, quinoline, and benzimidazole, are formed by the fusion of a heterocyclic ring with another ring, typically a benzene ring.[11] These fused systems offer a rigid and defined three-dimensional structure that can enhance binding affinity to a target protein.
Case Study: Heterocyclic Kinase Inhibitors in Oncology
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] This has made them a prime target for drug development. Many successful kinase inhibitors incorporate a heterocyclic core that mimics the purine ring of ATP, allowing them to competitively bind to the ATP-binding site of the kinase and block its activity.[13][14][15][16]
Gefitinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prime example.[13][14] Its quinazoline core is instrumental in its ability to block the EGFR signaling pathway, which, when constitutively active, drives the proliferation and survival of cancer cells.[13][14][17]
EGFR Signaling Pathway and Inhibition by Gefitinib
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a signaling cascade that promotes cell growth and survival.[13] Gefitinib functions by competitively inhibiting ATP binding to the EGFR tyrosine kinase domain, thereby blocking this downstream signaling.[13][16]
EGFR signaling pathway and the inhibitory action of Gefitinib.
Quantitative Analysis of Heterocyclic Kinase Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents hypothetical IC50 data for a series of quinazoline-based EGFR inhibitors, illustrating how modifications to the heterocyclic scaffold can impact potency.
| Compound ID | Heterocyclic Core | R1 Group | R2 Group | IC50 (nM) vs. EGFR |
| HZ-01 | Quinazoline | -Cl | -F | 15 |
| HZ-02 | Quinazoline | -Br | -F | 25 |
| HZ-03 | Quinazoline | -Cl | -OCH3 | 40 |
| HZ-04 | Pyrimidine | -Cl | -F | 150 |
| HZ-05 | Quinazoline | -H | -H | >1000 |
This data is for illustrative purposes only.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
The following protocol outlines a typical luminescence-based in vitro kinase assay to determine the IC50 value of a test compound against a target kinase.[18]
1. Materials and Reagents:
-
Purified recombinant target kinase (e.g., EGFR)
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Peptide substrate specific for the kinase
-
ATP at a concentration near the Km for the kinase
-
Test compound (heterocyclic inhibitor) serially diluted in DMSO
-
Luminescence-based ADP detection kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 2.5 µL of the kinase buffer to all wells of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound to the appropriate wells. For control wells (0% and 100% inhibition), add 0.5 µL of DMSO.
-
Prepare a 2X enzyme solution in kinase buffer and add 5 µL to each well, except for the 100% inhibition control wells.
-
Prepare a 2X substrate/ATP mixture in kinase buffer and add 5 µL to each well to initiate the kinase reaction. The final reaction volume is 13 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (100% inhibition control) from all other readings.
-
Normalize the data by setting the 0% inhibition control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
The Drug Discovery Workflow: From Building Blocks to Lead Compounds
The journey from a heterocyclic building block to a clinical candidate is a multi-step process.[19][20][21] High-throughput screening (HTS) of large compound libraries containing diverse heterocyclic scaffolds is often the first step in identifying "hits" – compounds that show activity against a biological target.[19][20][22][23] These hits then undergo a process of lead optimization, where medicinal chemists synthesize and test analogues to improve potency, selectivity, and ADME properties.[6]
A simplified workflow for modern drug discovery.
Conclusion and Future Perspectives
Heterocyclic building blocks are, without a doubt, a cornerstone of modern drug discovery.[1][6] Their structural diversity and ability to modulate a wide range of physicochemical and pharmacological properties make them an invaluable resource for medicinal chemists.[2][6] As our understanding of disease biology deepens, the demand for novel, highly selective, and potent therapeutics will continue to grow. The rational design and synthesis of new heterocyclic scaffolds, aided by computational chemistry and novel synthetic methodologies, will be crucial in meeting this demand and developing the next generation of life-saving medicines.[1][24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. rroij.com [rroij.com]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msesupplies.com [msesupplies.com]
- 10. aifchem.com [aifchem.com]
- 11. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 20. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 23. High-throughput screening - Wikipedia [en.wikipedia.org]
- 24. news-medical.net [news-medical.net]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
(1H-Pyrazol-3-yl)methanol: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
(1H-Pyrazol-3-yl)methanol (CAS No: 23585-49-1) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of this compound, based on currently available data.
Physicochemical and Hazard Information
A summary of the key physicochemical properties and hazard classifications for this compound is presented below. This information is aggregated from various supplier Safety Data Sheets (SDS) and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| Appearance | Solid-Liquid Mixture, Light yellow liquid | Sigma-Aldrich[2], Thermo Fisher Scientific |
| Boiling Point | 326.8 °C at 760 mmHg | Sigma-Aldrich[2] |
| Flash Point | 151.5 °C | Sigma-Aldrich[2] |
| Storage Temperature | 4 °C | Sigma-Aldrich[2] |
Table 2: GHS Hazard Classification and Statements for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |
Source: Aggregated from Sigma-Aldrich, PubChem[1][2][3]
Toxicological Profile
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[2][3]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2][3]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2][3]
-
Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[2][3]
The broader class of pyrazole-containing compounds exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While this suggests the potential for interaction with biological systems, no specific signaling pathways or mechanisms of toxicity have been elucidated for this compound itself. Researchers should handle this compound with the assumption that it may be biologically active.
Experimental Protocols and Handling Procedures
Adherence to standardized laboratory safety protocols is essential when working with this compound. The following sections provide detailed procedural guidance.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
General Handling and Storage
-
Handling:
-
Storage:
Caption: Logical workflow for safe handling and storage of this compound.
Synthesis Protocol Example
The following is a general procedure for the synthesis of this compound from 1H-pyrazole-3-carboxylic acid. This protocol should be adapted and optimized based on specific laboratory conditions and risk assessments.
-
Reaction Setup:
-
Under a nitrogen atmosphere, cool a tetrahydrofuran (THF) solution of aluminum (III) hydride to 0 °C with stirring.
-
-
Addition of Starting Material:
-
Slowly add 1H-pyrazole-3-carboxylic acid to the cooled solution.
-
-
Reaction:
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the mixture to reflux and maintain overnight.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water, followed by a 10% sodium hydroxide solution, and then water again to quench the reaction.
-
-
Workup:
-
Continue stirring the mixture at 0 °C for 30 minutes.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the resulting residue by silica gel column chromatography to afford the final product.[5]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep up to avoid generating dust.
-
-
Collect: Place the absorbed material or swept-up solid into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate environmental health and safety personnel.
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4] |
Disposal Considerations
This compound and any contaminated materials should be disposed of as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable research chemical with a moderate hazard profile. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. A thorough risk assessment should always precede any new experimental work with this compound.
References
- 1. This compound | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Pyrazol-3-yl)methanol hydrochloride is a heterocyclic organic compound featuring a pyrazole ring functionalized with a hydroxymethyl group, presented as a hydrochloride salt. The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This is attributed to its ability to engage in various biological interactions and its synthetic tractability. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound hydrochloride, intended to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties
This compound hydrochloride is commercially available as a white solid. While specific experimental data for the hydrochloride salt is limited, the properties of the free base, this compound, offer some insight.
Table 1: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 23585-49-1[2] | 270920-41-7[3] |
| Molecular Formula | C4H6N2O[2] | C4H7ClN2O[3] |
| Molecular Weight | 98.10 g/mol [2] | 134.57 g/mol |
| Appearance | Buttery Solid[4] | White Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | 326.8 °C at 760 mmHg (Predicted) | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Synthesis and Characterization
Synthesis of this compound
A common synthetic route to the free base, this compound, involves the reduction of 1H-pyrazole-3-carboxylic acid.
Experimental Protocol:
A solution of 1H-pyrazole-3-carboxylic acid (4 g, 35.7 mmol) in tetrahydrofuran (20 mL) is added to a cooled (0 °C) solution of aluminum (III) hydride in tetrahydrofuran under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 1 hour and then refluxed overnight. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (2.7 mL), 10% NaOH solution (5.4 mL), and water (8.1 mL). The mixture is stirred for an additional 30 minutes at 0 °C and then filtered through Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1/2, v/v) to yield this compound as a buttery solid (1.9 g, 54% yield).[4]
Preparation of this compound hydrochloride
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound hydrochloride is not currently available in the public domain. For the free base, a mass spectrometry result of m/z = 81.1 [M + H - H₂O]⁺ has been reported.[4] Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, with numerous FDA-approved drugs targeting this enzyme class.[1] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases.[1]
This compound hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, it can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation to introduce diverse functionalities.
While specific biological activities for this compound hydrochloride have not been reported, the broader class of pyrazole derivatives has demonstrated a wide range of pharmacological effects, including:
-
Anticancer: Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines.[5][6]
-
Anti-inflammatory: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Kinase Inhibition: As mentioned, pyrazoles are prominent in the development of inhibitors for various kinases, such as c-Jun N-terminal kinase (JNK).[8][9]
Logical Workflow for Utilizing this compound hydrochloride in Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound hydrochloride in a kinase inhibitor discovery program.
Caption: Generalized workflow for kinase inhibitor synthesis.
Safety Information
The free base, this compound, is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is expected that the hydrochloride salt presents similar hazards. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound hydrochloride is a promising, yet under-characterized, building block for medicinal chemistry and drug discovery. Its pyrazole core suggests potential applications in the development of kinase inhibitors and other therapeutic agents. While a significant amount of experimental data for the hydrochloride salt is currently lacking, this guide provides a summary of the available information and a framework for its potential use in research. Further investigation into the physicochemical properties, detailed synthetic protocols, and biological activities of this compound is warranted to fully realize its potential in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C4H7ClN2O | CID 52988791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 23585-49-1 [chemicalbook.com]
- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (1H)-Pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for (1H-Pyrazol-3-yl)methanol (CAS No. 23585-49-1), a key building block in medicinal chemistry and drug discovery. The guide includes a summary of available quantitative data from various suppliers, detailed experimental protocols for the synthesis of pyrazole derivatives, and visualizations of relevant signaling pathways where such compounds are active.
Commercial Supplier Data
The following table summarizes the commercial availability of this compound from a selection of suppliers. Prices and availability are subject to change and should be confirmed with the respective vendors.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich [1] | 23585-49-1 | 97% | 1 g, 5 g, 10 g, 25 g | $33.00 (1g), $86.00 (5g), $159.00 (10g), $339.00 (25g) |
| ChemicalBook [2] | 23585-49-1 | 98% min, 99%+ HPLC | Not specified, KG quantities available | $5.50/KG,
|
| Cenmed | 23585-49-1 | 97% | 250 mg | $39.69 |
| Alfa Chemistry [3] | 23585-49-1 | Not Specified | Not Specified | Inquire for quote |
| BLD Pharm [4] | 23585-49-1 | Not Specified | Not Specified | Inquire for quote |
| HENAN NEW BLUE CHEMICAL CO.,LTD [5] | 23585-49-1 | Not Specified | Min. Order: 1 Kilogram | $1,000.00/Kilogram |
Experimental Protocols
The synthesis of functionalized pyrazoles is a cornerstone of many drug discovery programs. The following protocols are generalized methods for the synthesis of pyrazole derivatives, which can be adapted for specific research needs.
Protocol 1: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and versatile method for the preparation of substituted pyrazoles.[6]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol, DMSO)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. The reaction can be catalyzed by the addition of a small amount of acid.
-
The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water, followed by filtration, or extraction with an organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from 1H-Pyrazole-3-carboxylic acid
This protocol describes the reduction of a pyrazole carboxylic acid to the corresponding alcohol.[2]
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Aluminum (III) hydride (or other suitable reducing agent like Lithium aluminum hydride)
-
Tetrahydrofuran (THF), anhydrous
-
10% Sodium hydroxide (NaOH) solution
-
Water
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Under a nitrogen atmosphere, a solution of aluminum (III) hydride in THF is cooled to 0 °C in a round-bottom flask with stirring.
-
1H-Pyrazole-3-carboxylic acid is added to the cooled solution.
-
The reaction mixture is allowed to stir at room temperature for 1 hour and then heated to reflux overnight.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The reaction is carefully quenched by the sequential addition of water, 10% NaOH solution, and then more water.
-
The resulting mixture is stirred at 0 °C for 30 minutes and then filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Signaling Pathways and Logical Relationships
Derivatives of this compound are actively being investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The following diagrams illustrate the mechanism of action for pyrazole-based inhibitors in two key pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00157E [pubs.rsc.org]
Methodological & Application
Synthesis of (1H-Pyrazol-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of (1H-Pyrazol-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. Two alternative synthetic routes are presented, starting from either 1H-pyrazole-3-carboxylic acid or 1H-pyrazole-3-carbaldehyde. The protocols include information on reagents, reaction conditions, purification, and characterization of the final product.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23585-49-1 | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Boiling Point | 326.8 °C at 760 mmHg | [2] |
| Flash Point | 151.5 °C | [2] |
| Physical Form | Buttery Solid / Solid-Liquid Mixture | [2] |
| Storage | 2-8 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | δ 12.3 (br s, 1H, NH), 7.55 (s, 1H, pyrazole-H), 6.15 (s, 1H, pyrazole-H), 5.2 (t, 1H, OH), 4.45 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ 152.0 (C), 130.0 (CH), 102.5 (CH), 55.0 (CH₂) |
| LCMS | m/z = 81.1 [M + H - H₂O]⁺ |
Note: NMR data is predicted based on typical chemical shifts for similar structures as specific experimental data was not available in the searched literature.
Synthetic Protocols
Two primary methods for the synthesis of this compound are detailed below. Method A involves the reduction of a carboxylic acid, while Method B utilizes the reduction of an aldehyde.
Method A: Reduction of 1H-Pyrazole-3-carboxylic Acid
This protocol describes the synthesis of this compound via the reduction of 1H-pyrazole-3-carboxylic acid using aluminum (III) hydride.
Experimental Protocol:
-
Under a nitrogen atmosphere, cool a tetrahydrofuran (THF) solution (20 mL) of aluminum (III) hydride to 0 °C with stirring.
-
To this solution, add 1H-pyrazole-3-carboxylic acid (4 g, 35.7 mmol).
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the mixture to reflux and maintain overnight.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the sequential addition of water (2.7 mL), 10% NaOH solution (5.4 mL), and water (8.1 mL).
-
Continue stirring the mixture at 0 °C for 30 minutes.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:2, v/v) to yield this compound as a buttery solid.
Quantitative Data for Method A:
| Starting Material | Reagent | Product | Yield |
| 1H-pyrazole-3-carboxylic acid (4 g) | Aluminum (III) hydride | This compound (1.9 g) | 54% |
Method B: Reduction of 1H-Pyrazole-3-carbaldehyde
This alternative method involves the reduction of 1H-pyrazole-3-carbaldehyde using the milder reducing agent, sodium borohydride.
Experimental Protocol:
-
Dissolve 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.47 g, 12.5 mmol) to the solution in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
Quantitative Data for Method B:
| Starting Material | Reagent | Expected Yield |
| 1H-pyrazole-3-carbaldehyde | Sodium borohydride | High (typically >85%) |
Note: The yield for Method B is an estimation based on typical sodium borohydride reductions of aldehydes.
Safety and Handling
-
Aluminum (III) hydride and Sodium borohydride are reducing agents and should be handled with care in a well-ventilated fume hood. They react with water and protic solvents to release flammable hydrogen gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching steps for both reactions can be exothermic and should be performed slowly and with cooling.
These protocols provide a comprehensive guide for the synthesis of this compound, offering flexibility in the choice of starting material and reducing agent to suit the needs of the modern research laboratory.
References
Application Notes and Protocols: (1H-Pyrazol-3-yl)methanol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (1H-Pyrazol-3-yl)methanol and its derivatives as key intermediates in the synthesis of pharmaceutical compounds, with a focus on the development of kinase inhibitors.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to participate in crucial hydrogen bonding interactions within the ATP-binding sites of protein kinases make it a highly attractive pharmacophore.[1] this compound, a simple and versatile building block, serves as an excellent starting point for the elaboration into more complex pyrazole-based pharmaceuticals. Through straightforward chemical transformations, such as oxidation to the corresponding aldehyde or conversion to a 3-aminopyrazole derivative, a diverse array of potent and selective therapeutic agents can be accessed.
This application note will focus on the synthesis of a potent and selective Cyclin-Dependent Kinase 16 (CDK16) inhibitor, demonstrating the utility of a 3-aminopyrazole intermediate, which can be conceptually derived from a this compound precursor.
Synthetic Workflow and Experimental Protocols
The following section details a representative synthetic workflow for the preparation of a pyrazole-based kinase inhibitor.
Synthesis of a Potent CDK16 Inhibitor
This protocol is adapted from the synthesis of compound 43d , a potent CDK16 inhibitor, as described by Wengner et al.[2] The synthesis involves a multi-step sequence starting from a 3-aminopyrazole derivative.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for the preparation of a pyrazole-based CDK16 inhibitor.
Experimental Protocol:
Step 1: Synthesis of the Pyrazolopyrimidine Core (Nucleophilic Substitution)
-
To a solution of a 5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazol-3-amine) in a suitable solvent (e.g., 2-propanol), add a substituted pyrimidine derivative (e.g., 2-chloro-5-fluoropyrimidine).
-
Add a base (e.g., diisopropylethylamine) to the reaction mixture.
-
Heat the reaction mixture under reflux for the appropriate time (e.g., 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolopyrimidine intermediate.
Step 2: Synthesis of the Final CDK16 Inhibitor (Second Nucleophilic Substitution)
-
In a microwave vial, combine the pyrazolopyrimidine intermediate from Step 1 with the desired linker molecule (e.g., a substituted aniline).
-
Add a suitable solvent (e.g., 2-propanol) and a catalytic amount of acid (e.g., 1M HCl) or a base.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 1 hour).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative high-performance liquid chromatography (HPLC) to yield the final, highly pure CDK16 inhibitor.
Quantitative Data Summary:
The following table summarizes the reported yields and biological activity for the synthesis of a representative CDK16 inhibitor.
| Step | Product | Yield (%) | Biological Activity (EC50 for CDK16) |
| 1 | Pyrazolopyrimidine Intermediate | 35-89 | Not Applicable |
| 2 | Final CDK16 Inhibitor (43d ) | Not specified for final step, but overall route successful | 33 nM[2] |
Signaling Pathway and Biological Context
CDK16 Signaling Pathway in Cancer:
Cyclin-dependent kinase 16 (CDK16), a member of the PCTAIRE subfamily of CDKs, plays a crucial role in cell cycle regulation.[2][3] Dysregulation of CDK16 activity has been implicated in the progression of several cancers, including breast, prostate, and cervical cancer.[2] Overexpression of CDK16 is often associated with a poor prognosis.[3][4]
CDK16, in complex with its regulatory partner Cyclin Y, is involved in various cellular processes. Its inhibition can lead to cell cycle arrest, particularly in the G2/M phase, and induce apoptosis in cancer cells.[2][5] Therefore, selective inhibitors of CDK16 are promising therapeutic agents for the treatment of cancers characterized by CDK16 dysregulation.
Diagram of the CDK16 Signaling Pathway:
Caption: Simplified diagram of the CDK16 signaling pathway and its inhibition by pyrazole-based inhibitors.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in the synthesis of pharmaceutically active compounds. The protocols and data presented herein demonstrate a clear pathway for the development of potent and selective kinase inhibitors, highlighting the strategic importance of the pyrazole scaffold in modern drug discovery. The successful synthesis of a highly potent CDK16 inhibitor underscores the potential of this chemical space for generating novel anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1H-Pyrazol-3-yl)methanol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1H-Pyrazol-3-yl)methanol as a key intermediate in the synthesis of pyrazole-based agrochemicals, particularly potent fungicides. The protocols detailed below offer step-by-step methodologies for the synthesis and evaluation of these compounds.
The pyrazole moiety is a critical pharmacophore in a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides play a crucial role in modern crop protection by effectively controlling a broad spectrum of plant pathogenic fungi. This compound serves as a versatile and accessible starting material for the elaboration of the pyrazole core into highly active fungicidal molecules.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides, derived from this compound, primarily function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a cascade of events within the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species, ultimately resulting in fungal cell death.[1]
Diagram of the Fungicidal Action of Pyrazole Carboxamides
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Synthetic Applications of this compound
This compound is a valuable building block for the synthesis of pyrazole carboxamide fungicides. A general synthetic strategy involves a three-step process:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, 1H-pyrazole-3-carboxylic acid.
-
Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride, 1H-pyrazole-3-carbonyl chloride.
-
Amidation: The acyl chloride is subsequently reacted with a selected amine to form the final pyrazole carboxamide product.
Synthetic Workflow from this compound to Pyrazole Carboxamide Fungicides
Caption: General synthetic route to pyrazole carboxamide fungicides.
Quantitative Data: Fungicidal Activity
The following tables summarize the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens. The EC50 value represents the concentration of the compound that inhibits 50% of the fungal growth.
Table 1: In Vitro Fungicidal Activity of Pyrazole Carboxamides against Rhizoctonia solani
| Compound | EC50 (µg/mL) | Reference Fungicide | EC50 (µg/mL) | Reference |
| SCU3038 | 0.016 | Fluxapyroxad | 0.033 | [1] |
| 7ai | 0.37 | Carbendazol | 1.00 | [2] |
| E1 | 1.1 | Boscalid | 2.2 | [3] |
| 5e | 0.06 | Penflufen | >0.06 | [4] |
| 23i | 3.79 | Boscalid | 9.19 | [5] |
Table 2: In Vitro Fungicidal Activity of Isoxazolol Pyrazole Carboxylate 7ai [2]
| Pathogen | EC50 (µg/mL) |
| Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 |
| Cercospora petroselini | 10.29 |
| Rhizoctonia solani | 0.37 |
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3-carboxylic acid from this compound
This protocol describes the oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (3.4 equivalents) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of 1H-Pyrazole-3-carbonyl chloride[2]
This protocol details the conversion of the carboxylic acid to the acyl chloride.
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
Procedure:
-
Place 1H-pyrazole-3-carboxylic acid (1 equivalent) in a round-bottom flask.
-
Carefully add thionyl chloride (4 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 1H-pyrazole-3-carbonyl chloride as a liquid or low-melting solid. This product is typically used in the next step without further purification.
Protocol 3: Synthesis of a Pyrazole Carboxamide Derivative[2]
This protocol describes the final amidation step to produce the target fungicide.
Materials:
-
1H-Pyrazole-3-carbonyl chloride
-
Substituted amine (e.g., 2-amino-N-ethylbenzamide)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
Dissolve the substituted amine (1 equivalent) and triethylamine (1 equivalent) in THF in a round-bottom flask and cool the solution in an ice-water bath to 0-5 °C.
-
Add a solution of 1H-pyrazole-3-carbonyl chloride (1 equivalent) in THF dropwise to the cooled amine solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 10 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure pyrazole carboxamide derivative.
Protocol 4: In Vitro Antifungal Bioassay[2]
This protocol outlines the procedure for evaluating the fungicidal activity of the synthesized compounds.
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Acetone
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (9 cm diameter)
-
Fungal pathogens (e.g., Rhizoctonia solani)
-
Incubator
-
Micropipettes
-
Laminar flow hood
Procedure:
-
Dissolve the test compounds in acetone to prepare stock solutions of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution.
-
Add the appropriate volume of each dilution to molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) of the test fungus.
-
Use a commercial fungicide as a positive control and acetone-amended PDA as a negative control.
-
Incubate the plates at 25 ± 1 °C until the mycelial growth in the negative control plates reaches the edge of the dish.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value for each compound by probit analysis of the inhibition data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (1H-Pyrazol-3-yl)methanol as a Precursor for Anti-Inflammatory Drugs
Introduction
(1H-Pyrazol-3-yl)methanol and its derivatives represent a versatile scaffold in medicinal chemistry, serving as crucial precursors for the synthesis of potent anti-inflammatory agents.[1] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in several commercially successful drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The therapeutic action of these agents is primarily based on the inhibition of prostaglandin biosynthesis, which are key mediators in the inflammatory cascade.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) containing the pyrazole moiety have shown significant efficacy with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2]
Mechanism of Action: COX Inhibition
Inflammation is a complex biological response involving mediators like prostaglandins.[1] The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal tract integrity and other physiological functions.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3] Pyrazole-based drugs, such as Celecoxib, are designed to selectively inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1. This selectivity is a key strategy to minimize the gastric side effects associated with traditional NSAIDs.[1][2]
Data Presentation: Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with lower potential for gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (SC-58635) | >100 | 0.04 | >2500 | [4] |
| SC-236 | 19 | 0.005 | 3800 | [4] |
| 3,5-diarylpyrazole derivative | - | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [1] |
| Pyrazolo-pyrimidine derivative | - | 0.015 | - | [1] |
Experimental Protocols
1. Synthesis of 1,5-Diarylpyrazole Derivatives (e.g., Celecoxib)
This protocol describes a general method for synthesizing 1,5-diarylpyrazoles, exemplified by the synthesis of Celecoxib, a selective COX-2 inhibitor.[4][5] The process involves a Claisen condensation followed by cyclization with a substituted hydrazine.
Methodology:
-
Step 1: Formation of the 1,3-Diketone Intermediate.
-
Dissolve p-methylacetophenone in a suitable solvent such as toluene.
-
Add sodium methoxide, followed by the dropwise addition of ethyl trifluoroacetate at room temperature (25-30°C).[5]
-
Heat the reaction mixture (e.g., to 55-60°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]
-
After completion, cool the mixture and acidify to precipitate the intermediate product, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Filter, wash, and dry the solid intermediate.
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Reflux a mixture of the 1,3-diketone intermediate obtained in Step 1 and (4-sulfamoylphenyl)hydrazine hydrochloride in a solvent like ethanol.[4]
-
The reaction leads to the formation of two regioisomers, the desired 1,5-diarylpyrazole (Celecoxib) and the 1,3-diarylpyrazole.[4]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product can be isolated and purified using techniques such as flash chromatography or recrystallization to separate the desired regioisomer.[4]
-
2. In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is used to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes. The assay measures the amount of prostaglandin E2 (PGE2) produced.[6][7]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in the reaction buffer. Keep on ice.
-
Prepare solutions of arachidonic acid (substrate) and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at different dilutions.
-
Add the COX-1 or COX-2 enzyme to each well (except for background controls).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[7]
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.[7]
-
Stop the reaction by adding a quenching solution, such as a saturated stannous chloride solution.[7]
-
-
Quantification and Data Analysis:
-
Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This assay assesses the ability of compounds to inhibit nitric oxide (NO) production by NOS. The protocol measures the accumulation of nitrite, a stable degradation product of NO, using the Griess reagent.[8][9]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer and reconstitute inducible nitric oxide synthase (iNOS).
-
Prepare solutions of L-arginine (substrate), NADPH (cofactor), and the test compound.
-
Prepare the Griess reagents (Reagent 1: sulfanilamide in acid; Reagent 2: N-(1-naphthyl)ethylenediamine in water).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, iNOS enzyme, and the test compound solution.[10]
-
Pre-incubate the plate at 25°C for approximately 15 minutes.[10]
-
Prepare a reaction mix containing L-arginine and NADPH.
-
Start the reaction by adding the reaction mix to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.[10]
-
-
NO Detection and Analysis:
-
Stop the reaction and initiate the detection step by adding Griess Reagent 1 and Griess Reagent 2 to each well.[11]
-
Incubate at room temperature for 10-15 minutes to allow for color development.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate the percentage of NOS inhibition and determine the IC50 value for the test compound.
-
4. In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.[12][13]
Methodology:
-
Animal Acclimatization:
-
Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.[14]
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Indomethacin), and test groups (receiving different doses of the pyrazole derivative).
-
Administer the test compounds and standard drug orally or intraperitoneally one hour before the induction of inflammation.[12]
-
-
Induction of Inflammation:
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized edema.[13]
-
-
Measurement and Data Analysis:
-
Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance.
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zenodo.org [zenodo.org]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 12. ijpras.com [ijpras.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (1H-Pyrazol-3-yl)methanol in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone in the development of a multitude of therapeutic agents. Notably, it forms the core of numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including the highly selective COX-2 inhibitor, Celecoxib. A key, though sometimes overlooked, starting material in the synthesis of these vital medications is (1H-Pyrazol-3-yl)methanol. This versatile building block serves as a crucial precursor, primarily through its oxidation to pyrazole-3-carboxaldehyde, which then participates in the construction of the final drug molecule. These application notes provide detailed protocols and a comprehensive overview of the synthetic strategies employing this compound in the journey toward pyrazole-based NSAIDs.
Introduction to Pyrazole-Based NSAIDs
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique electronic and structural properties have made it a "privileged scaffold" in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic characteristics to the molecules that contain it. Many pyrazole derivatives have been developed as potent anti-inflammatory, analgesic, and antipyretic agents. The therapeutic action of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. Some pyrazole-containing NSAIDs exhibit selectivity for the COX-2 isoform, which is predominantly expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
Synthetic Utility of this compound
This compound is a valuable starting material due to the reactivity of its primary alcohol functionality. This hydroxyl group can be readily oxidized to an aldehyde, which is a key functional group for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions necessary to construct the complex molecular architectures of NSAIDs.
A critical transformation is the oxidation of this compound to pyrazole-3-carboxaldehyde. This aldehyde is a versatile intermediate that can undergo various reactions, including condensation and cyclization, to form the core pyrazole structure of many NSAIDs.
Signaling Pathway of COX-2 Inhibition by Pyrazole-Based NSAIDs
Caption: Mechanism of action of pyrazole-based NSAIDs.
Experimental Protocols
Protocol 1: Oxidation of this compound to Pyrazole-3-carboxaldehyde
This protocol describes a common laboratory-scale oxidation of this compound to its corresponding aldehyde, a crucial intermediate.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 g, 10.2 mmol) in 50 mL of dichloromethane, add activated manganese dioxide (8.9 g, 102 mmol, 10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield pyrazole-3-carboxaldehyde as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | Pyrazole-3-carboxaldehyde |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
Protocol 2: Synthesis of a 1,5-Diarylpyrazole NSAID Analogue via Knorr-Type Condensation
This protocol outlines the synthesis of a celecoxib analogue starting from the intermediate, pyrazole-3-carboxaldehyde. This represents a plausible pathway, although direct synthesis of commercial drugs may follow different patented routes.
Materials:
-
Pyrazole-3-carboxaldehyde
-
4-Methylacetophenone
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
Dissolve pyrazole-3-carboxaldehyde (1.0 g, 10.4 mmol) and 4-methylacetophenone (1.4 g, 10.4 mmol) in 30 mL of ethanol in a round-bottom flask.
-
To this stirred solution, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting chalcone intermediate in a vacuum oven.
Step 2: Cyclization to form the 1,5-Diarylpyrazole
-
Suspend the chalcone intermediate (1.0 g, ~4.7 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.98 g, 5.2 mmol) in 25 mL of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1,5-diarylpyrazole NSAID analogue.
Quantitative Data:
| Step | Product | Typical Yield |
| 1 | Chalcone Intermediate | 75-85% |
| 2 | 1,5-Diarylpyrazole NSAID Analogue | 60-70% |
Synthetic Workflow Diagram
Caption: Synthetic pathway from this compound to an NSAID.
Conclusion
This compound is a foundational building block in the synthesis of pyrazole-based NSAIDs. Its straightforward oxidation to pyrazole-3-carboxaldehyde provides a versatile intermediate that can be elaborated into complex drug molecules through well-established synthetic methodologies like the Knorr pyrazole synthesis and related condensation reactions. The protocols and workflows presented herein offer a guide for researchers and drug development professionals in harnessing the synthetic potential of this important starting material for the creation of novel anti-inflammatory agents. Further exploration of greener and more efficient synthetic routes will continue to enhance the value of this compound in pharmaceutical manufacturing.
Functionalization of the Hydroxyl Group in (1H-Pyrazol-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of (1H-Pyrazol-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. The functionalization of the primary alcohol allows for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Introduction
This compound is a heterocyclic compound featuring a primary alcohol attached to a pyrazole ring. The hydroxyl group is a key handle for synthetic transformations, allowing for the creation of ethers, esters, halides, and other functional groups. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule. The adjacent pyrazole ring, with its two nitrogen atoms, can influence the reactivity of the hydroxyl group and may require consideration of protecting group strategies to achieve regioselectivity, particularly at the N-H position.
Core Functionalization Reactions
Several key synthetic strategies can be employed to functionalize the hydroxyl group of this compound. The following sections detail the protocols for these transformations.
Table 1: Summary of Key Functionalization Reactions and Typical Yields
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| Etherification | NaH, Alkyl halide (e.g., CH3I), THF, 0 °C to rt | 3-(Alkoxymethyl)-1H-pyrazole | Good |
| Esterification (Mitsunobu) | Carboxylic acid, PPh3, DIAD, THF, 0 °C to rt | 3-(Acyloxymethyl)-1H-pyrazole | 70-95%[1][2][3] |
| Halogenation (Chlorination) | SOCl2, Pyridine, CH2Cl2, 0 °C to rt | 3-(Chloromethyl)-1H-pyrazole | Moderate to Good |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2, rt | 1H-Pyrazole-3-carbaldehyde | Good |
| Tosylation | TsCl, Pyridine, CH2Cl2, 0 °C to rt | (1H-Pyrazol-3-yl)methyl tosylate | Good |
| Conversion to Azide (Mitsunobu) | HN3 or DPPA, PPh3, DIAD, THF, 0 °C to rt | 3-(Azidomethyl)-1H-pyrazole | Good |
Experimental Protocols
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of 3-(Methoxymethyl)-1H-pyrazole.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(methoxymethyl)-1H-pyrazole.
Visualization of Etherification Workflow:
Protocol 2: Esterification via Mitsunobu Reaction
This protocol describes the synthesis of (1H-Pyrazol-3-yl)methyl benzoate.[1][2][3]
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield (1H-Pyrazol-3-yl)methyl benzoate.
Visualization of Mitsunobu Esterification Pathway:
References
Application Notes and Protocols for the Synthesis of Pyrazole-Based Therapeutics from (1H-Pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (1H-Pyrazol-3-yl)methanol as a versatile starting material for the synthesis of diverse pyrazole-based therapeutic candidates. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] This document outlines key synthetic transformations, detailed experimental protocols, and discusses relevant biological signaling pathways that can be targeted by the resulting compounds.
Core Synthetic Strategies and Key Intermediates
This compound is an ideal building block because its primary alcohol functional group can be readily converted into several key intermediates: an aldehyde, a carboxylic acid, or a halomethyl group. These intermediates serve as versatile handles for introducing molecular diversity through well-established chemical reactions. The overall synthetic strategy is to transform the methanol group into a more reactive functionality, which can then be used to build larger, drug-like molecules.
The following diagram illustrates the primary synthetic pathways starting from this compound to generate key intermediates and subsequent therapeutic scaffolds.
Experimental Protocols: Synthesis of Key Intermediates
The following protocols provide detailed methodologies for converting this compound into key synthetic intermediates. These methods are adapted from established procedures for heterocyclic alcohols.
Protocol 1: Oxidation to 1H-Pyrazole-3-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a crucial intermediate for reactions like reductive amination and Wittig olefination.
-
Reagents & Materials:
-
This compound
-
Manganese (IV) oxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Celatom® or Diatomaceous Earth
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (15-20 mL per gram of alcohol), add activated MnO₂ (5-10 eq).
-
Heat the suspension to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celatom® to remove the manganese salts. Wash the filter cake thoroughly with DCM.
-
Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1H-Pyrazole-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Oxidation to 1H-Pyrazole-3-carboxylic Acid
This two-step protocol involves the initial formation of the aldehyde (Protocol 1), followed by its oxidation to the corresponding carboxylic acid, which is essential for amide and ester synthesis.
-
Reagents & Materials:
-
1H-Pyrazole-3-carbaldehyde (from Protocol 1)
-
Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃ in H₂SO₄/acetone)
-
Acetone or a suitable solvent system (e.g., t-BuOH/water)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
-
Procedure (using KMnO₄):
-
Dissolve 1H-Pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent like acetone or a t-BuOH/water mixture.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of KMnO₄ (approx. 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture vigorously. The reaction is typically complete within 1-3 hours, as indicated by the disappearance of the purple color.
-
Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the brown manganese dioxide precipitate dissolves.
-
Acidify the mixture to pH 2-3 with aqueous HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1H-Pyrazole-3-carboxylic acid.
-
Protocol 3: Halogenation to 3-(Chloromethyl)-1H-pyrazole
This protocol converts the alcohol into a more reactive chloromethyl group, an excellent electrophile for nucleophilic substitution reactions.
-
Reagents & Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice and slowly neutralize by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3-(Chloromethyl)-1H-pyrazole.[3]
-
Experimental Protocols: Synthesis of Therapeutic Scaffolds
The following protocols detail the use of the key intermediates to construct more complex, drug-like molecules.
Protocol 4: Reductive Amination with 1H-pyrazole-3-carbaldehyde
This procedure creates substituted aminomethyl-pyrazoles, a common motif in bioactive compounds.[4]
-
Reagents & Materials:
-
1H-Pyrazole-3-carbaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a stirred solution of 1H-pyrazole-3-carbaldehyde and the desired amine in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 3-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 5: Amide Coupling with 1H-pyrazole-3-carboxylic Acid
This protocol forms a stable amide bond, a cornerstone of many pharmaceutical structures. The method uses standard peptide coupling reagents.[5][6]
-
Reagents & Materials:
-
1H-Pyrazole-3-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 1H-pyrazole-3-carboxylic acid in anhydrous DMF.
-
Add the amine, followed by EDC, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Protocol 6: Nucleophilic Substitution with 3-(Chloromethyl)-1H-pyrazole
This protocol allows for the formation of C-O, C-S, or C-N bonds by reacting the electrophilic chloromethyl intermediate with various nucleophiles.
-
Reagents & Materials:
-
3-(Chloromethyl)-1H-pyrazole (1.0 eq)
-
Nucleophile (e.g., a phenol, thiol, or amine) (1.1 eq)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or TEA) (1.5-2.0 eq)
-
Acetonitrile (MeCN) or DMF, anhydrous
-
-
Procedure (for O- or S-alkylation):
-
To a solution of the phenol or thiol nucleophile in anhydrous MeCN or DMF, add the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 3-(Chloromethyl)-1H-pyrazole in the same solvent.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates completion (4-18 hours).
-
Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.
-
Protocol 7: Mitsunobu Reaction for C-O, C-N, or C-S Bond Formation
The Mitsunobu reaction is a powerful method for converting the alcohol directly into esters, or for alkylating acidic N-H or S-H nucleophiles with complete inversion of configuration if the carbon is chiral.[7][8][9]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., carboxylic acid, phthalimide, thiol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve this compound, the nucleophile, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.[2]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography to separate the product from triphenylphosphine oxide and other by-products.
-
Protocol 8: Williamson Ether Synthesis
This classic method is used to form ethers from an alcohol and an alkyl halide.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Carefully wash the NaH with hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF. Stir until hydrogen gas evolution ceases (approx. 30-60 minutes).
-
Add the alkyl halide dropwise to the resulting alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Partition the mixture between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
-
Application Examples: Targeting Key Signaling Pathways
The pyrazole scaffolds synthesized via the protocols above can be designed to inhibit various enzymes and receptors implicated in disease. Two prominent examples are the JAK/STAT and COX-2 pathways.
JAK-STAT Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that regulates inflammation and hematopoiesis.[10][11] Hyperactivation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[12] Pyrazole-based inhibitors, such as Ruxolitinib, act as ATP-competitive inhibitors of JAK1 and JAK2, blocking downstream signaling.[12][13]
COX-2 Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that mediates the synthesis of prostaglandins from arachidonic acid, which are key drivers of inflammation and pain.[1] Selective COX-2 inhibitors, like the diaryl-pyrazole Celecoxib, reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][14][15]
Quantitative Data Summary
The biological activity of synthesized compounds is typically assessed using in vitro assays to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). The table below presents representative IC₅₀ values for known pyrazole-based therapeutics to provide a benchmark for newly synthesized analogues.
| Compound Class/Name | Target | IC₅₀ Value | Disease Area |
| Pyrazole Carboxamides | Carbonic Anhydrase I (hCA-I) | 1.2 - 2.2 nM | Glaucoma, Epilepsy |
| Pyrazole Carboxamides | Carbonic Anhydrase II (hCA-II) | 0.4 - 2.0 nM | Glaucoma, Epilepsy |
| Celecoxib | COX-2 | ~40 nM | Inflammation, Pain |
| Ruxolitinib | JAK1 | 3.3 nM | Myelofibrosis |
| Ruxolitinib | JAK2 | 2.8 nM | Myelofibrosis |
Table 1: Representative IC₅₀ values for pyrazole-based inhibitors. Data compiled from various sources.[16]
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 23784-89-6|3-(Chloromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. ineosopen.org [ineosopen.org]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
- 11. ajmc.com [ajmc.com]
- 12. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of (1H-Pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. The pyrazole scaffold is a key component in numerous pharmaceuticals, and the substituent on the nitrogen atom can significantly influence the biological activity and pharmacokinetic properties of the molecule. (1H-Pyrazol-3-yl)methanol is a valuable building block, and its N-alkylation provides access to a diverse range of compounds for drug discovery and development.
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, is the control of regioselectivity. The reaction can potentially yield two regioisomers: the N1-alkylated product (1-alkyl-1H-pyrazol-3-yl)methanol and the N2-alkylated product (2-alkyl-2H-pyrazol-3-yl)methanol. The regiochemical outcome is dependent on several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.[1][2][3] Steric hindrance at the nitrogen atoms and the electronic nature of the pyrazole ring substituents play a crucial role in directing the alkylation.
This document provides detailed experimental protocols for the N-alkylation of this compound, focusing on common methods to achieve this transformation. It also includes a summary of expected outcomes based on different alkylating agents and reaction conditions.
Data Presentation
Table 1: Summary of Representative N-Alkylation Reactions of this compound
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Major Regioisomer | Representative Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | N1 | 85 |
| 2 | Benzyl Bromide | NaH | THF | 0 to 25 | 6 | N1 | 90 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | MeCN | 80 | 8 | N1 | 78 |
| 4 | Isopropyl Bromide | NaH | THF | 25 | 24 | N1 (steric hindrance) | 65 |
| 5 | Benzyl Bromide | 2,6-Lutidine | CH₂Cl₂ | 25 | 18 | N1 | 75 |
Note: The yields and regioselectivity are illustrative and can vary based on the specific experimental setup and purification methods. The N1 isomer is generally favored due to the lower steric hindrance compared to the N2 position adjacent to the methanol substituent.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This method is a widely used and robust procedure for the N-alkylation of pyrazoles.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the pyrazole.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (typically room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol employs a stronger base and is suitable for less reactive alkylating agents.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, isopropyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (1.0-1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the N-alkylated pyrazole product(s).
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
References
One-Pot Synthesis of Substituted Pyrazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry and materials science. Pyrazole scaffolds are integral to a wide array of pharmaceuticals and functional materials. One-pot synthesis methods offer a streamlined, resource-efficient, and often environmentally benign approach to accessing these valuable heterocyclic compounds. This document provides detailed application notes, experimental protocols, and comparative data on various one-pot methodologies for the synthesis of substituted pyrazoles.
Application Notes
One-pot synthesis strategies for substituted pyrazoles primarily revolve around the construction of the five-membered diazole ring from acyclic precursors in a single reaction vessel. These methods are highly valued for their operational simplicity, reduction of waste, and high atom economy.[1] The choice of method often depends on the desired substitution pattern, available starting materials, and required functional group tolerance.
Key approaches to one-pot pyrazole synthesis include:
-
Three-Component Reactions: These reactions typically involve the condensation of a 1,3-dielectrophile (or a precursor that generates it in situ), a hydrazine derivative, and another component that introduces a substituent. A common example is the reaction between a ketone, an aldehyde, and a hydrazine, which proceeds through a pyrazoline intermediate that is subsequently oxidized.[2][3]
-
Four-Component Reactions: These more complex reactions allow for the rapid assembly of highly functionalized pyrazoles. For instance, the reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine can yield densely substituted pyrano[2,3-c]pyrazole derivatives.[1][4]
-
Synthesis from Chalcones: Chalcones, which are α,β-unsaturated ketones, are versatile precursors for pyrazole synthesis. In a one-pot approach, chalcones can be reacted with hydrazine derivatives, followed by an in-situ oxidation or cyclization/dehydrogenation step to afford the aromatic pyrazole ring.[5][6][7] This method is particularly useful for preparing 3,5-diarylpyrazoles.[8]
-
Synthesis from 1,3-Dicarbonyl Compounds: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for pyrazole synthesis.[9] One-pot variations of this method involve the in situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride, followed by the addition of hydrazine.[10][11]
The choice of catalyst and reaction conditions is crucial for the success of these reactions. Methodologies range from catalyst-free reactions under thermal or microwave conditions to the use of acid catalysts like p-toluenesulfonic acid (p-TsOH)[12], ionic liquids[13], or metal nanoparticles.[14] Green chemistry principles are increasingly being applied, with the use of environmentally benign solvents like water or solvent-free conditions being reported.[4][15]
Comparative Data of One-Pot Pyrazole Synthesis Methods
The following tables summarize quantitative data from various one-pot synthesis methods for substituted pyrazoles, allowing for easy comparison of their efficiency.
Table 1: Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles [2]
| Entry | Ketone | Aldehyde | Hydrazine | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | Hydrazine monohydrochloride | Bromine | Ethanol | 1 | 95 |
| 2 | Propiophenone | 4-Chlorobenzaldehyde | Hydrazine monohydrochloride | Bromine | Ethanol | 1.5 | 92 |
| 3 | Cyclohexanone | 4-Methylbenzaldehyde | Hydrazine monohydrochloride | Oxygen | DMSO | 12 | 85 |
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [4]
| Entry | Aldehyde | β-Ketoester | Active Methylene Compound | Hydrazine | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Piperidine | Water | 20 | 93 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Piperidine | Water | 20 | 91 |
| 3 | Benzaldehyde | Diethyl malonate | Malononitrile | Hydrazine hydrate | Piperidine | Water | 20 | 90 |
Table 3: One-Pot Synthesis of 3,5-Diarylpyrazoles from Chalcones [8]
| Entry | Substituted Chalcone | Hydrazine | Reagent | Conditions | Time (min) | Yield (%) |
| 1 | 1,3-Diphenylpropenone | Hydrazine hydrate | DMSO/I₂ | Microwave (900 W) | 5-7 | 92 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropenone | Hydrazine hydrate | DMSO/I₂ | Microwave (900 W) | 5-7 | 90 |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropenone | Hydrazine hydrate | DMSO/I₂ | Microwave (900 W) | 5-7 | 88 |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 3,5-Diphenyl-1H-pyrazole[9]
This protocol describes a metal-free, one-pot synthesis from a ketone, an aldehyde, and hydrazine, followed by oxidation.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Hydrazine monohydrochloride
-
Potassium Bromate (KBrO₃)
-
Potassium Bromide (KBr)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).
-
Add hydrazine monohydrochloride (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
In a separate beaker, prepare a solution of KBrO₃ (0.5 mmol) and KBr (2.5 mmol) in water (5 mL).
-
Add the aqueous KBrO₃-KBr solution dropwise to the reaction mixture.
-
Continue stirring for an additional 30 minutes.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.
Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative[1]
This protocol details a highly efficient, catalyst-mediated synthesis in an aqueous medium.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Piperidine (5 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 20 minutes to a few hours.[1]
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: One-Pot Synthesis of 3,5-Diarylpyrazoles from Chalcones under Microwave Irradiation[8]
This protocol utilizes microwave assistance for a rapid and efficient synthesis.
Materials:
-
Substituted chalcone (e.g., 1,3-diphenylpropenone) (1 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic amount)
-
Ethyl acetate
-
Sodium thiosulfate solution
Procedure:
-
In a microwave-safe reaction vessel, mix the substituted chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in DMSO.
-
Add a catalytic amount of iodine to the mixture.
-
Irradiate the mixture in a microwave oven (e.g., 900 W) for 5-7 minutes.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described one-pot synthesis methods.
Caption: Workflow for the three-component synthesis of pyrazoles.
Caption: Workflow for the four-component synthesis of fused pyrazoles.
Caption: Workflow for the one-pot synthesis of pyrazoles from chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. Collection - 1,3-Diketones from Acid Chlorides and Ketones:â A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Letters - Figshare [acs.figshare.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 13. jocpr.com [jocpr.com]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-Pyrazol-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1H-Pyrazol-3-yl)methanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 1H-pyrazole-3-carboxylic acid.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. While lithium aluminum hydride (LAH) and aluminum (III) hydride are effective, their reactivity can sometimes lead to side reactions or difficulties in purification.
-
Recommendation: Consider alternative, milder, or more chemoselective reducing agents. Borane-THF complex (BH₃•THF) is known to selectively reduce carboxylic acids. A safer alternative is the use of ammonia-borane in the presence of a catalytic amount of titanium tetrachloride (TiCl₄), which has been shown to be effective for a range of carboxylic acids.[1][2]
-
-
Incomplete Reaction: The reduction of a carboxylic acid is a multi-step process, and insufficient reaction time or temperature can lead to the presence of unreacted starting material or aldehyde intermediates.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for an adequate duration, potentially overnight at reflux, to drive it to completion.[3]
-
-
Moisture Contamination: Hydride-based reducing agents like LAH and aluminum (III) hydride react violently with water. The presence of moisture in the solvent or on the glassware will consume the reagent and significantly lower the yield.
-
Recommendation: Use freshly dried solvents (e.g., anhydrous tetrahydrofuran) and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Starting Material: The purity of the 1H-pyrazole-3-carboxylic acid is crucial. Impurities can interfere with the reduction process or lead to the formation of byproducts that complicate purification.
-
Recommendation: Ensure the starting material is of high purity. If necessary, recrystallize the 1H-pyrazole-3-carboxylic acid before use.
-
-
Suboptimal Work-up Procedure: Improper quenching of the reaction or inefficient extraction can lead to product loss.
-
Recommendation: Follow a carefully controlled quenching procedure at low temperatures (e.g., 0 °C). The Fieser workup is a standard and effective method for quenching LAH reductions.[4] Ensure efficient extraction of the product from the aqueous layer.
-
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of Aluminum Salts: The work-up of aluminum hydride reductions generates aluminum salts, which can sometimes form a gelatinous precipitate that is difficult to filter and may trap the product.
-
Presence of Polar Byproducts: Over-reduction or side reactions can lead to the formation of polar impurities that are difficult to separate from the desired alcohol.
-
Recommendation: Optimize the stoichiometry of the reducing agent to avoid excess. Purification by silica gel column chromatography is often necessary to isolate the pure product.[3] A gradient elution system may be required to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A reported yield for the reduction of 1H-pyrazole-3-carboxylic acid with aluminum (III) hydride is 54%.[3] Yields can vary depending on the specific conditions, scale, and purity of the starting materials.
Q2: Can I use sodium borohydride (NaBH₄) to reduce 1H-pyrazole-3-carboxylic acid?
A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids.[5][6] Stronger hydride donors like lithium aluminum hydride (LAH), aluminum (III) hydride, or borane are required for this transformation.[5][7]
Q3: My reaction with LAH turned gray/black. Is this normal?
A3: Yes, it is common for LAH reactions to appear gray or black due to the formation of finely divided aluminum metal and aluminum salts during the reaction and work-up. This does not necessarily indicate a failed reaction.
Q4: How can I synthesize the starting material, 1H-pyrazole-3-carboxylic acid?
A4: A common method for the synthesis of 1H-pyrazole-3-carboxylic acid is the oxidation of 3,5-dimethylpyrazole with a strong oxidizing agent like potassium permanganate.[8] This reaction can produce both 1H-pyrazole-3,5-dicarboxylic acid and the desired 5-methyl-1H-pyrazole-3-carboxylic acid, which is a constitutional isomer of the target precursor. Careful control of the reaction conditions and purification are necessary to isolate the desired product.
Data Presentation
Table 1: Synthesis of 1H-Pyrazole-3-carboxylic Acid Precursor
| Starting Material | Reagents | Solvent | Temperature | Yield of 1H-Pyrazole-3,5-dicarboxylic acid | Yield of 5-Methyl-1H-pyrazole-3-carboxylic acid | Reference |
| 3,5-Dimethylpyrazole | Potassium permanganate | Water | 70-90 °C | 33% | 18% | [8] |
Table 2: Reduction of 1H-Pyrazole-3-carboxylic Acid to this compound
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield | Reference |
| 1H-Pyrazole-3-carboxylic acid | Aluminum (III) hydride | Tetrahydrofuran | Reflux overnight | 54% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid and 5-Methyl-1H-pyrazole-3-carboxylic Acid [8]
-
Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat to 70 °C.
-
Slowly add potassium permanganate (517 g, 3.271 mol) to the hot solution, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.
-
Acidify the filtrate to pH 2 with aqueous HCl and let it stand overnight.
-
Collect the precipitate by filtration and wash with water to obtain 1H-pyrazole-3,5-dicarboxylic acid (Yield: 41.75 g, 33%).
-
Neutralize the remaining filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Collect the precipitate by filtration and wash with water (Yield: 18.1 g, 18%).
Protocol 2: Synthesis of this compound [3]
-
Under a nitrogen atmosphere, cool a tetrahydrofuran solution (20 mL) of aluminum (III) hydride to 0 °C with stirring.
-
Add 1H-pyrazole-3-carboxylic acid (4 g, 35.7 mmol) to this solution.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux overnight.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the sequential dropwise addition of water (2.7 mL), 10% NaOH solution (5.4 mL), and water (8.1 mL).
-
Continue stirring at 0 °C for 30 minutes.
-
Filter the mixture through a Celite pad.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:2 v/v) to afford this compound as a buttery solid (Yield: 1.9 g, 54%).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
- 3. This compound | 23585-49-1 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude (1H-Pyrazol-3-yl)methanol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (1H-Pyrazol-3-yl)methanol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt in the hot solution. The solution is supersaturated. The presence of impurities is depressing the melting point. | - Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until slight turbidity appears, then clarify with a few drops of the hot primary solvent and allow to cool slowly. - Try a lower boiling point solvent or a solvent mixture. - Ensure a very slow cooling rate. Insulate the flask to allow for gradual crystal formation. - If a seed crystal is available, add it to the cooled, supersaturated solution to induce crystallization. |
| Poor or no crystal formation upon cooling. | Too much solvent was used, and the solution is not saturated. The cooling process is too rapid. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Cool the solution in an ice bath for a longer period. - If the compound remains soluble, a different solvent or a solvent/anti-solvent system should be selected. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration funnel and flask before hot filtration to prevent the solution from cooling and depositing crystals prematurely. |
| The purified product is still colored. | Colored impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| The product is a "buttery solid" or waxy, making it difficult to handle. | This may be the natural physical state of the crude product, potentially due to minor impurities or its intrinsic properties.[1] | - Consider purification by column chromatography (e.g., silica gel with an ethyl acetate/hexane eluent) as an alternative or preceding step to recrystallization.[1] - Attempt trituration with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Given that this compound is a polar molecule containing a hydroxyl group and a pyrazole ring, polar solvents are a good starting point. A mixture of ethyl acetate and a non-polar solvent like hexane is a promising system, as this combination is used in its chromatographic purification.[1] Other potential solvents and solvent systems to explore include ethanol/water, isopropanol, or acetone.
Q2: What are the likely impurities in crude this compound?
A2: A common synthesis route for this compound involves the reduction of 1H-pyrazole-3-carboxylic acid.[1] Therefore, the primary impurity is likely to be the unreacted starting material, 1H-pyrazole-3-carboxylic acid. Other potential impurities could include residual reducing agents or by-products from the reaction.
Q3: The material is described as a "solid-liquid mixture". How does this affect recrystallization?
A3: A solid-liquid mixture suggests that the crude product may have a low melting point or be contaminated with impurities that depress its melting point. This can increase the likelihood of "oiling out". Slow and controlled cooling is crucial. It may also be beneficial to first attempt to solidify the entire sample by cooling before proceeding with recrystallization.
Q4: What is the expected melting point of pure this compound?
A4: Some sources indicate that a specific melting point is not available ("N/A"). The absence of a sharp melting point could be due to its physical nature or the presence of persistent impurities. A purified, crystalline solid should ideally exhibit a sharp melting point.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound.
1. Solvent Selection:
-
Based on the polarity of the molecule and chromatographic data, an ethyl acetate/hexane solvent system is a good starting point.
-
Alternatively, test the solubility of a small amount of the crude material in other polar solvents like ethanol, isopropanol, and acetone at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but sparingly when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring and heating until the solid completely dissolves.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
If using a single solvent, allow the hot, clear solution to cool slowly to room temperature.
-
If using a solvent/anti-solvent system (e.g., ethyl acetate/hexane), add the hot anti-solvent (hexane) dropwise to the hot ethyl acetate solution until a persistent cloudiness is observed. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Let the flask stand undisturbed to allow for slow crystal formation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
6. Drying:
-
Air-dry the crystals on the filter paper or in a desiccator under vacuum to remove all traces of solvent.
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following table provides an estimated solubility profile based on its polar nature and the behavior of similar hydroxyalkylpyrazoles in common laboratory solvents. This should be used as a guide for solvent screening.
| Solvent | Polarity | Expected Solubility at 25°C | Expected Solubility at Boiling Point |
| Water | High | Soluble | Very Soluble |
| Methanol | High | Very Soluble | Very Soluble |
| Ethanol | High | Soluble | Very Soluble |
| Isopropanol | Medium | Moderately Soluble | Soluble |
| Acetone | Medium | Moderately Soluble | Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble |
| Dichloromethane | Low | Sparingly Soluble | Moderately Soluble |
| Hexane | Non-polar | Insoluble | Sparingly Soluble |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole derivatives.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields in pyrazole synthesis are a frequent challenge, often stemming from suboptimal reaction conditions or the purity of starting materials.[1] The Knorr synthesis, a common method for pyrazole formation, is particularly sensitive to these factors.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions, diminishing the yield and complicating purification.[2] Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Ensure the purity of all reactants. It is advisable to use freshly opened or purified hydrazine.[3]
-
-
Reaction Stoichiometry: An improper ratio of reactants can result in an incomplete reaction.
-
Recommendation: A slight excess (1.0-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, pH, and reaction time are critical parameters that significantly influence the reaction outcome.[1]
-
Side Reactions: The formation of byproducts, such as regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can reduce the yield of the desired product.[1][5] In some cases, especially at elevated temperatures, starting materials or intermediates can degrade or polymerize, forming tar-like substances.[3]
-
Substituent Effects: The electronic properties of substituents on the pyrazole ring can affect reactivity. For instance, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, leading to lower yields.[3]
-
Recommendation: To address this, consider increasing the reaction temperature, prolonging the reaction time, or employing a more potent Lewis acid catalyst to enhance the aldehyde's electrophilicity.[3]
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomeric Mixtures
A significant challenge in the synthesis of unsymmetrical pyrazoles is the formation of regioisomers. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different pyrazole products.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.
Factors Influencing Regioselectivity:
-
Electronic Effects: The initial attack of the hydrazine generally occurs at the more electrophilic carbonyl carbon.[2] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby favoring attack at the less sterically hindered site.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in some cases.[6]
Strategies to Control Regioselectivity:
-
Solvent Selection: As demonstrated in the table below, changing the solvent can have a profound impact on the ratio of regioisomers.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Ratio of Regioisomers (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.3 | |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [6] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 |
-
Alternative Synthetic Routes: When the Knorr condensation does not provide the desired regioselectivity, alternative methods can be employed.[2] For instance, the reaction of N-arylhydrazones with nitroolefins can provide excellent regioselectivity.[7]
Decision-Making Workflow for Regioselectivity:
Caption: Decision-making process for optimizing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned a dark color. What is the cause and how can I resolve this?
A1: Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[4] To mitigate this, the addition of a mild base, such as sodium acetate, can be beneficial to neutralize any acid and promote a cleaner reaction.[4] For purification, treating the crude product with activated charcoal can help remove some of these colored impurities.[4] Recrystallization is also an effective purification method.[4]
Q2: I am having difficulty purifying my pyrazole derivative. What are some common purification challenges and solutions?
A2: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, regioisomers, or other byproducts. If the product is a solid, recrystallization is often a good first step. If you are having trouble with "oiling out" during recrystallization, try adding more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep it dissolved at a lower temperature.[1] For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common alternative.[4] In some cases, forming a salt of the pyrazole by treating it with an acid can facilitate purification through crystallization.[8]
Q3: Are there alternatives to the Knorr synthesis for preparing pyrazoles?
A3: Yes, several other methods exist for pyrazole synthesis. These include:
-
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines: This method initially forms pyrazolines, which are then oxidized to pyrazoles.[9]
-
1,3-Dipolar cycloaddition reactions: For example, the reaction of sydnones with alkynes can produce pyrazoles with good regioselectivity, though this sometimes requires harsh conditions.[10] Another approach involves the reaction of nitrilimines with alkenes.[9]
-
Multicomponent reactions: These reactions can generate intermediate reagents in situ, offering an efficient way to construct functionalized pyrazoles.[11]
Q4: Can I functionalize the pyrazole ring after it has been formed?
A4: Yes, the pyrazole ring can undergo various functionalization reactions. The -NH group of the pyrazole ring can be readily alkylated using alkyl halides or similar reagents.[4] Electrophilic substitution typically occurs at the C4 position.[4] Under strongly basic conditions, deprotonation can occur at C3, which may lead to ring-opening.[4]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolution of Dicarbonyl: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[3] If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Experimental Workflow for Knorr Pyrazole Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
optimizing reaction conditions for pyrazole synthesis (temperature, solvent).
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for pyrazole synthesis, with a specific focus on the critical roles of temperature and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes related to temperature and solvent, and how can I improve it?
A1: Low yield is a frequent challenge in pyrazole synthesis and can often be traced back to suboptimal reaction conditions.[1] Temperature and solvent play a crucial role in reaction kinetics and equilibrium.
Common Causes & Solutions:
-
Incomplete Reactions: The cyclocondensation may be slow. A moderate increase in temperature or reaction time can often drive the reaction to completion.[2] However, excessively high temperatures (e.g., above 60 °C in some syntheses) can lead to lower yields due to degradation or side reactions.[3]
-
Suboptimal Solvent Choice: The polarity and nature of the solvent are critical. Aprotic dipolar solvents like DMF or DMSO can sometimes provide better results than polar protic solvents such as ethanol.[4][5] In some cases, fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity and yield.[6] Green solvents, such as deep eutectic solvents (DESs), have also been used effectively, sometimes accelerating reaction rates and improving yields at temperatures like 80 °C.[7]
-
pH Sensitivity: The reaction is pH-sensitive. While a catalytic amount of weak acid (like glacial acetic acid) is often beneficial, strongly acidic or basic conditions can hinder the reaction by affecting the nucleophilicity of the hydrazine.[2]
-
Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light.[2] If degradation is suspected, handling the reagents under an inert atmosphere (nitrogen or argon) is recommended.[2]
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.[4]
Q2: I'm observing the formation of multiple products (regioisomers). How do solvent and temperature influence this?
A2: The formation of regioisomers is one of the most common side reactions in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][4] Both solvent and temperature can significantly influence the regioselectivity of the reaction.
Key Factors:
-
Solvent Choice: The solvent can dramatically alter the reaction pathway. For instance, in the reaction of a 1,3-diketone with methylhydrazine, using ethanol (EtOH) as a solvent may result in poor regioselectivity. However, switching to a non-nucleophilic, fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can vastly improve the ratio in favor of the desired isomer.[6] Aprotic dipolar solvents have also been shown to yield better results than polar protic ones in certain cases.[5]
-
Temperature Control: Temperature can be a pivotal trigger in controlling reaction pathways. A study demonstrated a temperature-controlled divergent synthesis where simply tuning the reaction temperature allowed for the selective synthesis of different pyrazole derivatives.[8] While specific optimal temperatures vary by reaction, it is a critical parameter to screen for improving regioselectivity.
| Solvent | Regioisomer Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Low (e.g., 85:15) | [6] |
| 2,2,2-Trifluoroethanol (TFE) | High (e.g., 85:15) | [6] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Very High (e.g., 97:3) | [6] |
Q3: My reaction is very slow or isn't going to completion. How can I optimize temperature and solvent to increase the reaction rate?
A3: Slow reaction rates are typically due to high activation energy barriers or insufficient molecular collisions. Adjusting the temperature and solvent can directly address these issues.
Optimization Strategies:
-
Increase Temperature: Generally, increasing the reaction temperature increases the reaction rate. Refluxing the reaction mixture is a common strategy.[9] For example, heating a mixture to 100 °C is a typical condition for Knorr pyrazole synthesis.[9] Microwave-assisted synthesis can also dramatically reduce reaction times, often completing reactions in minutes that would otherwise take hours.[9][10]
-
Solvent Effects: The choice of solvent can influence reaction rates. Solvents that effectively solvate the transition state can lower the activation energy. For some reactions, moving from a non-polar solvent like toluene (where no reaction may be observed) to a polar protic solvent like ethanol or methanol can significantly improve both the rate and the yield.[11] Deep eutectic solvents (DESs) have been shown to accelerate reaction rates, yielding products in as little as 20 minutes at 80 °C.[7]
| Condition | Typical Reaction Time | Notes | Reference |
| Room Temperature | Hours to Days | Can be very slow depending on substrates. | [11] |
| Conventional Heating (Reflux) | 1-12 hours | A standard and effective method. | [8][9] |
| Microwave Irradiation | 5-20 minutes | Significantly reduces reaction times. | [9][10] |
| Ultrasonic Conditions | ~20 minutes | An efficient, eco-friendly method. | [7] |
Q4: I'm getting an impure product that requires extensive purification. How can solvent and temperature help?
A4: Product impurity often arises from side reactions or the degradation of starting materials or products, both of which are highly dependent on reaction conditions.
Solutions for Purity:
-
Temperature Management: While higher temperatures increase reaction rates, they can also promote side reactions or decomposition. An optimal temperature must be found that favors the desired product formation without significant byproduct generation. For example, increasing the temperature above 60 °C in one study led to a lower yield, indicating the onset of undesirable pathways.[3]
-
Solvent Selection for Selectivity: The right solvent can suppress side reactions. As mentioned, fluorinated alcohols can prevent the solvent from competing as a nucleophile, leading to a cleaner reaction profile and higher regioselectivity.[6]
-
Solvent for Work-up: The choice of solvent is also critical during product isolation. A solvent in which the desired product is sparingly soluble at low temperatures can allow for purification by simple recrystallization or precipitation, which is often cleaner than column chromatography.[9] For instance, adding diethyl ether to a cooled reaction syrup can induce crystallization.[9]
General Pyrazole Synthesis Workflow
Caption: A generalized experimental workflow for pyrazole synthesis.[9]
Experimental Protocols
Protocol 1: General Synthesis of 3,5-diphenyl-1H-pyrazole in Ethanol
This protocol describes a temperature-controlled synthesis that can be adapted for different pyrazole derivatives.[8]
-
Reaction Setup: A mixture of the starting material (e.g., an appropriate chalcone derivative, 0.2 mmol) and DBU (1.0 equiv.) is prepared in ethanol (2.0 mL).
-
Reaction Conditions: The mixture is stirred at 95 °C under air for 12 hours.
-
Work-up and Purification: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting product is purified by silica gel column flash chromatography using an appropriate eluent (e.g., PE/AcOEt).
-
Yield: This method can provide the desired pyrazole in moderate to good yields (e.g., 65%).[8]
Protocol 2: Knorr Pyrazole Synthesis with Acid Catalyst
This is a classic protocol for synthesizing pyrazolones.[9][12]
-
Reactant Addition: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable alcohol like ethanol or 1-propanol.[9] Add a catalytic amount (a few drops) of glacial acetic acid.[9]
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.
-
Heating: Heat the mixture under reflux (approx. 100 °C) for 1 hour, monitoring the reaction by TLC.[9][12]
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, add water (approx. 10 mL) to the hot reaction to induce precipitation, then cool and filter.[12]
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemhelpasap.com [chemhelpasap.com]
avoiding side product formation in (1H-Pyrazol-3-yl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Pyrazol-3-yl)methanol. Our goal is to help you overcome common challenges and avoid the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound involve:
-
Reduction of Pyrazole-3-Carboxylic Acid or its Esters: This is a widely used method that employs reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Aluminum Hydride (AlH₃) to convert the carboxylic acid or ester functional group to a hydroxymethyl group.[1]
-
Cyclization of a β-alkoxy Acrylate with Hydrazine: This approach involves the reaction of a precursor like ethyl 3-ethoxyacrylate with hydrazine to form the pyrazole ring with the desired hydroxymethyl precursor.
-
Diazotization of 3-Aminopyrazole: This method involves the conversion of 3-aminopyrazole to a diazonium salt, followed by hydrolysis to yield the corresponding alcohol.
Q2: What is the most common side product in pyrazole synthesis, and how can I identify it?
A2: The most prevalent side reaction, especially when using substituted hydrazines or unsymmetrical starting materials, is the formation of regioisomers.[2] In the context of this compound synthesis from an unsymmetrical precursor, you might obtain the (1H-Pyrazol-5-yl)methanol isomer.
These isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H and ¹³C NMR will exhibit different chemical shifts for the ring protons and carbons. For unambiguous identification, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, confirming the substitution pattern.[2]
Q3: My reaction mixture is turning a yellow or red color. What causes this and how can I prevent it?
A3: The formation of colored impurities can be attributed to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[2] To minimize this, ensure you are using high-purity, fresh hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Formation of Regioisomeric Side Products
-
Symptom: NMR analysis of the crude product shows a mixture of two or more isomers.
-
Cause: Lack of regioselectivity in the cyclization step.
-
Solutions:
-
Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can significantly improve the regioselectivity of the reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.
-
Purification: If a mixture is obtained, the regioisomers can often be separated by silica gel column chromatography.[2] A careful selection of the eluent system is crucial for achieving good separation.
-
Issue 2: Low Conversion Rate and Yield
-
Symptom: TLC or LC-MS analysis indicates a significant amount of unreacted starting material, leading to a low isolated yield of the desired product.
-
Cause: Suboptimal reaction conditions, impure starting materials, or steric hindrance.
-
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity starting materials. Impurities can lead to unwanted side reactions and lower yields.[2]
-
Reaction Conditions Optimization:
-
Temperature and Time: Gradually increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC to find the optimal conditions.[2]
-
Catalyst: If applicable, screen different catalysts to improve the reaction rate.
-
Solvent: The choice of solvent can influence the reaction outcome. Experiment with different solvents to find the most suitable one.[2]
-
-
Issue 3: Incomplete Reduction of Carboxylic Acid/Ester
-
Symptom: When reducing pyrazole-3-carboxylic acid or its ester, IR or NMR analysis of the product shows the presence of the starting material or an aldehyde intermediate.
-
Cause: Insufficient reducing agent or incomplete reaction.
-
Solutions:
-
Excess Reducing Agent: Use a sufficient excess of the reducing agent (e.g., LiAlH₄).
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at an appropriate temperature to go to completion. Refluxing in an appropriate solvent like THF is common.[1]
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and isolate the product.
-
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for Regioselectivity
| Entry | Precursor | Hydrazine Source | Solvent | Temperature (°C) | Ratio of 3-yl to 5-yl Isomer (Hypothetical) |
| 1 | Ethyl 3-ethoxyacrylate | Hydrazine hydrate | Ethanol | 80 | 3:1 |
| 2 | Ethyl 3-ethoxyacrylate | Hydrazine hydrate | TFE | 80 | 10:1 |
| 3 | Ethyl 3-ethoxyacrylate | Hydrazine hydrate | HFIP | 80 | >20:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1H-Pyrazole-3-carboxylic Acid[1]
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Aluminum (III) hydride (AlH₃) or Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution or suspension of the reducing agent (e.g., AlH₃) in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 1H-pyrazole-3-carboxylic acid in anhydrous THF to the reducing agent mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 10% NaOH solution, and then water again.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Filter the mixture through a pad of Celite to remove the aluminum salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Visualizations
Caption: Synthetic pathway to this compound and a potential side reaction.
Caption: A workflow for troubleshooting low yield and side product formation.
References
Technical Support Center: Scaling Up the Synthesis of (1H-Pyrazol-3-yl)methanol for Bulk Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of (1H-Pyrazol-3-yl)methanol. It offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to facilitate a smooth scale-up process.
I. Synthetic Routes for Bulk Production
Two primary synthetic strategies are viable for the large-scale synthesis of this compound:
-
Reduction of (1H-Pyrazol-3-yl)methanal or 1H-Pyrazole-3-carboxylic acid: This is a direct and often preferred method, assuming the starting materials are commercially available or can be synthesized cost-effectively in bulk.
-
Knorr Pyrazole Synthesis followed by Functionalization: This classical method involves the construction of the pyrazole ring from readily available precursors, followed by the introduction of the methanol group. This route offers flexibility but may involve more steps and potential challenges with regioselectivity.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Route 1: Reduction of Pyrazole-3-Carboxylic Acid/Aldehyde
Issue 1: Incomplete Reduction or Low Yield
-
Question: My large-scale reduction of 1H-pyrazole-3-carboxylic acid using Lithium Aluminum Hydride (LAH) is resulting in low yields of this compound. What are the possible causes and solutions?
-
Answer: Low yields in large-scale LAH reductions can stem from several factors. Firstly, ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon), as LAH reacts violently with moisture. The quality of the LAH and the solvent (typically THF) is crucial; use freshly opened, anhydrous solvent and ensure the LAH has not degraded. Inefficient stirring in large reactors can lead to localized "hot spots" and side reactions. Ensure the stirring is vigorous enough to maintain a homogeneous suspension. The order of addition is also critical; for large-scale reactions, it is often safer to add the LAH solution to the substrate solution at a controlled rate to manage the exotherm.
Issue 2: Difficult Work-up and Product Isolation
-
Question: The work-up of my multi-kilogram LAH reduction is proving difficult, with the formation of a gelatinous aluminum salt that is hard to filter. How can I improve this?
-
Answer: The formation of gelatinous aluminum salts is a common issue in large-scale LAH quenches. A widely used and effective method for large-scale reactions is the Fieser workup. After cooling the reaction mixture, slowly and carefully add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are much easier to filter. The precise amounts of each reagent are critical and should be calculated based on the amount of LAH used.[1] Vigorous stirring during the quench is essential to prevent the formation of large, unmanageable clumps.
Issue 3: Safety Concerns with LAH at Scale
-
Question: What are the primary safety concerns when using LAH for bulk production, and what precautions should be taken?
-
Answer: Lithium aluminum hydride is highly reactive and pyrophoric, especially in the presence of moisture.[1] For bulk production, a thorough risk assessment is mandatory. Key safety measures include:
-
Dedicated Equipment: Use equipment specifically designated for reactive hydride reductions.
-
Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Controlled Addition: Use addition funnels or pumps for the controlled addition of reagents to manage the reaction exotherm.
-
Temperature Monitoring: Continuous temperature monitoring is essential.
-
Quenching Protocol: Have a well-defined and tested quenching protocol in place. Perform the quench at a low temperature and with extreme caution.[1]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.
-
Emergency Preparedness: Ensure that appropriate fire extinguishing agents (Class D for metal fires) are readily available.
-
Route 2: Knorr Pyrazole Synthesis
Issue 1: Formation of Regioisomers
-
Question: My Knorr synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity for the desired 3-substituted pyrazole?
-
Answer: The formation of regioisomers is a common challenge in the Knorr synthesis when using unsymmetrical dicarbonyls.[2][3] Several factors influence the regioselectivity:
-
Steric Hindrance: A bulkier substituent on the dicarbonyl compound can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more prone to nucleophilic attack.[3]
-
Reaction pH: The pH of the reaction medium can significantly influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile.[2]
-
Solvent Choice: The use of specific solvents, such as fluorinated alcohols (e.g., trifluoroethanol), has been shown to enhance regioselectivity in some cases.
-
Issue 2: Byproduct Formation and Discoloration
-
Question: The reaction mixture of my Knorr synthesis turns dark, and I am observing several byproducts during analysis. What could be the cause, and how can I minimize this?
-
Answer: Discoloration and byproduct formation in Knorr synthesis can often be attributed to the degradation of the hydrazine starting material or side reactions.[4] Hydrazine and its derivatives can be unstable and may decompose, especially at elevated temperatures, leading to colored impurities. To mitigate this, use fresh, high-purity hydrazine. Running the reaction at a lower temperature, if feasible, can also help. The presence of strong acids can sometimes promote side reactions; using a milder acid catalyst or a buffered system may lead to a cleaner reaction profile.
III. Frequently Asked Questions (FAQs)
Q1: Are there safer alternatives to Lithium Aluminum Hydride (LAH) for the reduction of 1H-pyrazole-3-carboxylic acid in bulk?
A1: Yes, several safer alternatives to LAH are suitable for industrial-scale reductions. One of the most common is Sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Vitride® or Red-Al®.[5][6][7] It is a powerful reducing agent, comparable in reactivity to LAH for reducing carboxylic acids to alcohols, but it is non-pyrophoric and more stable at higher temperatures.[5][6] Another option is the use of a sodium borohydride/boron trifluoride etherate (NaBH4/BF3·Et2O) system, which can effectively reduce carboxylic acids.[8][9][10] While still requiring careful handling, these reagents are generally considered safer for large-scale operations than LAH.
Q2: What are the most critical parameters to monitor during the scale-up of the Knorr pyrazole synthesis?
A2: When scaling up the Knorr synthesis, the most critical parameters to monitor are temperature, reaction time, and pH. The reaction is often exothermic, so efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation. Continuous monitoring of the reaction progress using techniques like HPLC or in-situ IR can help determine the optimal reaction time and prevent the formation of degradation products. The pH of the reaction medium can significantly impact the regioselectivity and reaction rate, so it should be carefully controlled.[2]
Q3: How can I best purify this compound in bulk?
A3: For the bulk purification of this compound, crystallization is often the most cost-effective and scalable method. The choice of solvent is critical and should be determined through solubility studies. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. If crystallization does not provide the desired purity, column chromatography can be used, although it is less economical for very large quantities. Alternatively, forming a salt of the pyrazole with an appropriate acid can facilitate purification through crystallization, followed by neutralization to recover the purified product.[11]
Q4: What are the common byproducts in a Knorr pyrazole synthesis using hydrazine?
A4: Besides the potential for regioisomers, common byproducts in a Knorr synthesis can include incompletely cyclized intermediates, products from the self-condensation of the dicarbonyl starting material, and degradation products of the hydrazine.[4] If the reaction is not driven to completion, one may isolate hydrazone intermediates. The presence of acidic or basic impurities can catalyze side reactions of the dicarbonyl compound.
Q5: What is Process Analytical Technology (PAT) and how can it be applied to the synthesis of this compound?
A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. For the synthesis of this compound, PAT tools such as in-situ FTIR or Raman spectroscopy can be used to monitor the reaction in real-time.[12] This allows for precise control over reaction endpoints, detection of any deviations from the desired reaction pathway, and ensures consistent product quality, which is crucial for bulk manufacturing.
IV. Experimental Protocols
Protocol 1: Kilogram-Scale Reduction of 1H-Pyrazole-3-carboxylic acid using Vitride® (Red-Al®)
| Parameter | Value | Notes |
| Reactants | 1H-Pyrazole-3-carboxylic acid, Vitride® (70% in toluene) | |
| Solvent | Toluene | |
| Temperature | 0-10 °C (addition), then 25-30 °C | Control exotherm during addition |
| Reaction Time | 4-6 hours | Monitor by HPLC for completion |
| Quenching | Slow addition of isopropanol, followed by water | Perform at 0-5 °C |
| Work-up | Aqueous work-up with NaOH, extraction with an organic solvent | |
| Purification | Crystallization from a suitable solvent system | |
| Expected Yield | 85-95% |
Methodology:
-
Charge a suitable reactor with 1H-pyrazole-3-carboxylic acid and anhydrous toluene under a nitrogen atmosphere.
-
Cool the mixture to 0-10 °C.
-
Slowly add the Vitride® solution via an addition funnel or pump, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of isopropanol, followed by the slow addition of water.
-
Adjust the pH with aqueous sodium hydroxide and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization.
Protocol 2: Pilot-Scale Knorr Pyrazole Synthesis
| Parameter | Value | Notes |
| Reactants | 1,3-Dicarbonyl compound, Hydrazine hydrate | |
| Solvent | Ethanol or Acetic Acid | Solvent choice can affect regioselectivity |
| Temperature | 60-80 °C | Monitor for exotherm |
| Reaction Time | 2-4 hours | Monitor by TLC or HPLC |
| Work-up | Cooling and filtration, or solvent evaporation and extraction | |
| Purification | Recrystallization | |
| Expected Yield | 70-90% | Dependent on substrates |
Methodology:
-
In a reactor, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Slowly add hydrazine hydrate, maintaining the temperature between 60-80 °C.
-
Heat the mixture and stir for 2-4 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the product by filtration and wash with a cold solvent.
-
If the product does not crystallize directly, concentrate the reaction mixture and perform a suitable work-up followed by recrystallization.
V. Visualizations
Caption: High-level overview of the two main synthetic routes for this compound.
Caption: Troubleshooting workflow for poor regioselectivity in the Knorr pyrazole synthesis.
Caption: Key safety considerations for large-scale LAH reductions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. princeton.edu [princeton.edu]
- 5. nbinno.com [nbinno.com]
- 6. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Production of Hydrazine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?
A1: In pyrazole synthesis, particularly the Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] The reaction can produce two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][2]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:[3][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[3][4]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2][3] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to common solvents like ethanol.[1][5] Aprotic dipolar solvents such as DMF or NMP have also been reported to provide better results, especially when using aryl hydrazine hydrochlorides.[6]
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A3: A 1:1 mixture of regioisomers is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[2] Here are some troubleshooting strategies:
-
Change the Solvent: This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) can dramatically shift the equilibrium to favor one regioisomer.[5]
-
Modify the Reaction pH: If not already controlled, adjusting the pH can influence the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., acetic acid) can favor the formation of one isomer, while basic conditions might favor the other.[6][7]
-
Alter the Temperature: Reaction temperature can be a critical parameter in controlling the isomeric ratio.[4] Systematically varying the temperature may reveal an optimum for the desired selectivity.
-
Consider a Different Synthetic Route: If modifying the Knorr synthesis is unsuccessful, alternative methods like the synthesis from β-enaminones or a [3+2] cycloaddition of diazo compounds with alkynes can offer higher regioselectivity.[4][8]
Q4: The major product of my reaction is the undesired regioisomer. What can I do?
A4: This occurs when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions.[2] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl adjacent to the electron-withdrawing -CF₃ group.[2] To obtain the other isomer, consider the following:
-
Strategic Use of Bulky Groups: Introducing a bulky substituent on the hydrazine or the dicarbonyl can sterically direct the reaction towards the desired, less hindered transition state.[3][4]
-
Alternative Synthetic Strategies: Employing a different synthetic methodology is often the best solution. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides excellent regioselectivity for 1,3,5-trisubstituted pyrazoles.[9][10]
Q5: I have already synthesized a mixture of regioisomers. How can I separate them?
A5: While designing a highly regioselective synthesis is ideal, separating an existing mixture is often necessary.[8]
-
Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers, which often have different polarities. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best separation.[1]
-
Recrystallization: Fractional recrystallization can be effective if the regioisomers have significantly different solubilities in a particular solvent system.[11]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, chiral HPLC can be employed, especially for enantiomeric pyrazole derivatives.[12]
Q6: How can I definitively determine the structure of the obtained regioisomers?
A6: The unambiguous structural assignment of pyrazole regioisomers is critical. Several spectroscopic techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is the primary tool.[13] 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming the substitution pattern.[13][14] HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the N-substituent and the pyrazole ring carbons.[14]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive structural proof.[13]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
This table summarizes the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with substituted hydrazines. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl, while Regioisomer B has the N-substituted nitrogen adjacent to the R² group.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Low selectivity | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [5] |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Methylhydrazine | Ethanol | 2:1 | |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Mixture of isomers | [15] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | Improved selectivity | [5] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general method for the synthesis of pyrazoles with high regioselectivity using a fluorinated solvent.[5]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.
-
Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[9][10]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Pyridine
-
18-crown-6 (0.1 eq)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
This protocol outlines a general procedure for the separation of pyrazole regioisomers.
-
Materials:
-
Mixture of pyrazole regioisomers
-
Silica gel (60-120 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve the regioisomeric mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated regioisomers.
-
Visualizations
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Caption: A typical experimental workflow for pyrazole synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
managing moisture-sensitive reagents in (1H-Pyrazol-3-yl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Pyrazol-3-yl)methanol, with a specific focus on the challenges associated with managing moisture-sensitive reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using moisture-sensitive reducing agents like Lithium Aluminum Hydride (LAH).
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Inactivation of Reducing Agent: The primary cause is often the deactivation of the moisture-sensitive reducing agent (e.g., LAH, AlH₃) by atmospheric or solvent moisture.[1][2] | - Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) before use.[3] - Use a high-quality anhydrous solvent. Consider distilling the solvent over a suitable drying agent if its dryness is uncertain. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4] - Use freshly opened or properly stored reducing agents. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] - Ensure the reaction is stirred efficiently to maintain a homogenous mixture. - The reaction may require heating to reflux to go to completion.[6] | |
| Poor Quality Starting Material | - Verify the purity of the starting material (e.g., 1H-pyrazole-3-carboxylic acid or its ester) by techniques such as NMR or melting point analysis. Impurities can lead to side reactions.[7] | |
| Reaction Fizzing Violently or Uncontrollably Upon Addition of Reducing Agent | Reaction with Protic Solvents/Moisture: The reducing agent is reacting exothermically with residual water or a protic solvent.[1][2] | - Immediately cease addition of the reducing agent. - Ensure the reaction is being conducted in a properly dried, aprotic solvent (e.g., THF, ether).[1] - Cool the reaction vessel in an ice bath to moderate the reaction rate.[8] |
| Difficulties in Isolating the Product | Formation of Emulsions During Quenching | - Follow a careful, sequential quenching procedure. For LAH reductions, a common method is the dropwise addition of water, followed by a sodium hydroxide solution, and then more water.[6][9] - The addition of a filter aid like Celite can help in the removal of the resulting aluminum salts by filtration.[6] |
| Product is Water-Soluble | - After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the polar product. | |
| Presence of Unwanted Side-Products | Over-reduction or Side Reactions | - Control the reaction temperature. Adding the reducing agent at a lower temperature (e.g., 0°C) can help minimize side reactions.[1] - Ensure the correct stoichiometry of the reducing agent is used. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical precautions to take when working with Lithium Aluminum Hydride (LAH) for the synthesis of this compound?
A1: The most critical precautions involve rigorous exclusion of moisture and air. LAH reacts violently with water, releasing flammable hydrogen gas.[1][2] Always use oven-dried glassware, anhydrous solvents, and conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.[3][4] All transfers of LAH, whether as a solid or a solution, should be performed using techniques that prevent exposure to the atmosphere, such as using a glove box or proper syringe techniques with Sure/Seal™ bottles.[3]
Q2: My reaction mixture turned gray/black after adding the LAH. Is this normal?
A2: Yes, a gray to black appearance of the reaction mixture is common when using commercial LAH, which is often a gray powder.[1] This does not necessarily indicate a problem with the reaction.
Q3: How can I be sure my solvent is dry enough for the reaction?
A3: For highly sensitive reactions, it is best to use a freshly opened bottle of an anhydrous solvent. If the solvent has been opened previously, it is recommended to dry it using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) or passing it through a column of activated alumina.
Q4: I am starting with ethyl 1H-pyrazole-3-carboxylate instead of the carboxylic acid. Do I need to adjust the amount of LAH?
A4: Yes, the stoichiometry is different. For the reduction of a carboxylic acid, the first equivalent of LAH is consumed in an acid-base reaction to deprotonate the carboxylic acid.[2] The reduction of an ester does not have this initial acid-base reaction. Therefore, theoretically, less LAH is required for the reduction of the ester compared to the carboxylic acid. However, it is common practice to use a slight excess of the reducing agent for both substrates to ensure the reaction goes to completion.
Q5: What is the best way to purify the final product, this compound?
A5: The most common and effective method for purifying this compound is silica gel column chromatography.[6] A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1H-Pyrazole-3-carboxylic Acid
This protocol details the reduction of 1H-pyrazole-3-carboxylic acid using aluminum hydride, which is generated in situ from LAH.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Celite
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware should be dried in an oven at 125°C overnight and assembled while hot under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of aluminum hydride in anhydrous THF is prepared (alternatively, a solution of LAH in THF can be used directly).[1][6] The flask is cooled to 0°C in an ice bath.
-
Addition of Starting Material: 1H-pyrazole-3-carboxylic acid is added portion-wise or as a solution in anhydrous THF to the stirred suspension of the reducing agent at 0°C.[6]
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux overnight. The progress of the reaction should be monitored by TLC.[6]
-
Quenching: After the reaction is complete, the flask is cooled back to 0°C in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 10% aqueous NaOH solution, and finally more water.[6][9] This should be done slowly as the quenching process is highly exothermic and generates hydrogen gas.
-
Workup: The mixture is stirred at 0°C for 30 minutes and then filtered through a pad of Celite to remove the aluminum salts. The filtrate is concentrated under reduced pressure.[6]
-
Purification: The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Caption: Reaction pathway for the reduction of 1H-pyrazole-3-carboxylic acid.
References
- 1. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 23585-49-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Lithium Aluminum Hydride (LAH) Reaction Work-up
Welcome to the technical support center for handling the work-up of reactions involving lithium aluminum hydride (LAH). This guide provides detailed protocols, troubleshooting advice, and safety information to help researchers, scientists, and drug development professionals safely and effectively quench LAH reactions and isolate their desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard and most reliable method for quenching an LAH reaction?
A1: The most common and widely recommended procedure is the Fieser method. It is designed to neutralize excess LAH and convert the aluminum salts into a granular, easily filterable solid.[1][2] The method involves the sequential, slow, and dropwise addition of water, followed by a sodium hydroxide solution, and finally a larger volume of water to the cooled reaction mixture.[3][4][5] This procedure helps to avoid the formation of gelatinous aluminum precipitates that can trap product and make filtration difficult.[1]
Q2: My reaction mixture formed a thick, gelatinous precipitate during the quench, and I can't filter it. What should I do?
A2: This is a common issue caused by the formation of colloidal aluminum hydroxide.[1][6] To break up this emulsion, you can add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[5][6][7] Stirring the mixture with Rochelle's salt solution will chelate the aluminum ions, breaking down the gel and resulting in two clear, separable liquid phases.[7] Alternatively, adding anhydrous magnesium sulfate or Celite® and stirring vigorously can help to produce a more granular, filterable solid.[5][6][8]
Q3: What are the critical safety precautions I must take during an LAH quench?
A3: Safety is paramount when working with LAH.
-
Exothermic Reaction: The reaction of LAH with water is violently exothermic and releases flammable hydrogen gas.[8][9][10] Always perform the quench in a fume hood, away from ignition sources.[9][10]
-
Cooling: The reaction flask must be cooled to 0 °C in an ice bath before and during the entire quenching process to control the rate of reaction.[5][7][8]
-
Slow Addition: The quenching agents (water, NaOH solution) must be added very slowly and dropwise with vigorous stirring.[5][7] Rapid addition can lead to a dangerous, uncontrolled reaction (a "volcano").[1][11]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves.[9][10][12]
-
Fire Safety: Never use a water or carbon dioxide extinguisher on an LAH fire. A Class D dry powder extinguisher (for combustible metals) or dry sand must be available.[9][10]
Q4: Can I add water directly to my LAH reaction without cooling?
A4: Absolutely not. Adding water to an uncooled LAH reaction mixture is extremely dangerous. The reaction is violently exothermic and can cause the solvent to boil instantaneously, leading to a fire or explosion due to the ignition of the rapidly evolving hydrogen gas.[8][9][10] Always cool the reaction to 0 °C first.
Q5: The gray color of my reaction mixture persists after the quench. Is the LAH fully consumed?
A5: A persistent gray or black suspension often indicates the presence of finely divided aluminum metal, suggesting that not all of the LAH and its aluminum-containing byproducts have been fully converted to white aluminum hydroxide salts. Continue stirring and ensure the sequential addition of quenching agents is complete. If the gray color remains, add the final portion of water and stir for an extended period (15-30 minutes) to ensure complete reaction.
Q6: My product is water-soluble. Is the Fieser method still appropriate?
A6: The Fieser method is often suitable for polar products with some water solubility because it is designed to generate a filterable solid, allowing the product to be recovered from the organic filtrate.[3] However, if your product is highly water-soluble, you may experience losses. An alternative is to use Glauber's salt (Na₂SO₄·10H₂O). This involves adding the hydrated salt directly to the cooled reaction mixture until hydrogen evolution ceases, which can minimize the total amount of water used.[2]
Quantitative Data for Quenching Procedures
The following tables provide reagent quantities for standard LAH work-up procedures. The ratios are based on the initial mass of lithium aluminum hydride used in the reaction.
Table 1: Fieser Method Work-up Ratios
This method is highly reliable for generating granular precipitates.
| Reagent | Ratio (per gram of LAH) | Purpose |
| Step 1: Water | 1 mL | Decomposes excess LAH |
| Step 2: 15% NaOH (aq) | 1 mL | Converts salts to filterable form |
| Step 3: Water | 3 mL | Completes precipitation |
Table 2: Alternative Work-up Methods
These methods can be useful for specific substrates or to troubleshoot filtration issues.
| Method | Reagents & Procedure | Primary Use Case |
| Rochelle's Salt | 1. Quench excess LAH with ethyl acetate at 0 °C. 2. Add a saturated aqueous solution of Rochelle's salt. 3. Stir until two clear phases form. | Breaking up gelatinous emulsions.[5][6][7] |
| Glauber's Salt | 1. Cool reaction to 0 °C. 2. Add Na₂SO₄·10H₂O portion-wise until gas evolution stops. 3. Stir for 15 min and filter. | For highly water-soluble products or to avoid large volumes of water.[2] |
Experimental Protocols
Protocol 1: Standard Fieser Method for LAH Quench
This protocol details the step-by-step procedure for safely quenching a reaction that used 'X' grams of LAH.
-
Preparation: Ensure a Class D fire extinguisher or a bucket of dry sand is accessible.[9][10] Prepare an ice-water bath large enough to accommodate the reaction flask.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C by placing it in the ice-water bath. Allow the contents to cool for at least 15-20 minutes with stirring.
-
Step 1 - Water Addition: Using an addition funnel or a syringe, add X mL of water drop by drop to the vigorously stirred reaction mixture. Caution: Hydrogen gas will evolve. The rate of addition must be slow enough to keep the reaction temperature from rising significantly.
-
Step 2 - NaOH Addition: After the first water addition is complete, slowly add X mL of 15% (w/v) aqueous sodium hydroxide solution dropwise. The mixture will begin to thicken and form a white precipitate.
-
Step 3 - Final Water Addition: Slowly add 3X mL of water dropwise. As the final portion of water is added, the precipitate should become more granular and easier to stir.
-
Warming and Filtration: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 15-30 minutes.[5] Add some anhydrous magnesium sulfate to help dry the mixture and further granulate the salts.[2][5]
-
Isolation: Filter the mixture through a pad of Celite® on a Buchner funnel. Wash the solid precipitate thoroughly with an appropriate organic solvent (e.g., diethyl ether, THF) to recover all the product.
-
Final Steps: Combine the filtrate and the washes. The resulting organic solution contains the desired product and can be dried and concentrated.
Visual Guides
LAH Quenching Workflow
The following diagram illustrates the decision-making process and workflow for a standard LAH quench.
Caption: Standard workflow for quenching LAH reactions via the Fieser method.
Troubleshooting Guide: Gelatinous Precipitates
This diagram outlines the logical steps to resolve issues with gel-like aluminum salts during work-up.
Caption: Decision tree for resolving gelatinous precipitates in LAH work-ups.
References
- 1. reddit.com [reddit.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. rroij.com [rroij.com]
- 12. westliberty.edu [westliberty.edu]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Cyclocondensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole cyclocondensation reactions. The information is designed to help overcome common experimental challenges and optimize catalyst selection for efficient and selective pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazole cyclocondensation?
A1: A wide range of catalysts can be employed for pyrazole cyclocondensation, broadly categorized as:
-
Acid Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc acetate, lithium perchlorate) are frequently used to activate carbonyl groups in reactants like 1,3-dicarbonyl compounds, facilitating nucleophilic attack by hydrazine.[1][2][3] The Knorr pyrazole synthesis, a classic method, traditionally uses a catalytic amount of acid.[1]
-
Base Catalysts: Bases like piperidine and tributylamine can also promote the reaction, particularly in multicomponent syntheses.[4][5]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, offering advantages like easy separation and reusability.[6][7] Examples include nano-ZnO, SrFe₁₂O₁₉ magnetic nanoparticles, and silica-functionalized catalysts.[2][3][8]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction mixture and often exhibit high activity and selectivity.[9] Examples include metal complexes of rhodium, ruthenium, and copper.[3][10][11]
-
Nanocatalysts: Nanoparticles of metals or metal oxides (e.g., nano-ZnO, FeNPs) offer high surface area-to-volume ratios, leading to enhanced catalytic activity.[2][12]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific requirements of your synthesis:
-
Homogeneous catalysts are often preferred for their high activity, selectivity, and mild reaction conditions. However, their separation from the product can be challenging and costly, which is a significant drawback in large-scale production.[9]
-
Heterogeneous catalysts are advantageous for their ease of recovery and recyclability, making the process more environmentally friendly and cost-effective.[6][7] They are particularly suitable for continuous flow processes. Their activity and selectivity might be lower compared to their homogeneous counterparts in some cases.[9]
Q3: What factors influence the regioselectivity of the cyclocondensation reaction?
A3: Regioselectivity, particularly in the reaction between unsymmetrical 1,3-dicarbonyl compounds and hydrazines, is a critical aspect. The formation of one regioisomer over another can be influenced by:
-
Steric Hindrance: The nucleophilic attack of hydrazine may preferentially occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups.
-
Catalyst Type: The choice of catalyst can significantly direct the regioselectivity. For instance, specific chiral phosphoric acid catalysts have been engineered to achieve selectivity for either N1 or N2-methyl pyrazoles.[4]
-
Reaction Conditions: Temperature and solvent can play a crucial role. In some cases, simply tuning the reaction temperature can lead to the divergent synthesis of different pyrazole isomers.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For heterogeneous catalysts, the active sites might be poisoned. 2. Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be suitable for the chosen catalytic system. 3. Poor Substrate Quality: Impurities in the starting materials (e.g., 1,3-dicarbonyl compound or hydrazine) can interfere with the reaction. | 1. Catalyst Verification: Use a fresh batch of catalyst or regenerate the heterogeneous catalyst according to literature procedures. For example, some solid catalysts can be reactivated by washing and drying. 2. Condition Optimization: Systematically vary the reaction temperature, time, and solvent. Refer to literature for similar reactions to find a suitable starting point. For instance, some reactions proceed efficiently at room temperature while others require refluxing conditions.[2] 3. Substrate Purification: Purify the starting materials before use. |
| Formation of Multiple Products/Byproducts | 1. Lack of Regioselectivity: With unsymmetrical substrates, multiple isomers can form.[2] 2. Side Reactions: The catalyst or reaction conditions might be promoting undesired side reactions. For example, self-condensation of the dicarbonyl compound. 3. Incomplete Reaction: The presence of starting materials and intermediates alongside the product. | 1. Catalyst Screening: Test different types of catalysts (acidic, basic, metal-based) to find one that favors the desired regioisomer.[4] 2. Condition Adjustment: Lowering the reaction temperature or using a more selective catalyst can minimize side reactions. A change in solvent can also influence the product distribution. 3. Increase Reaction Time/Temperature: If the issue is incomplete conversion, extending the reaction time or cautiously increasing the temperature might drive the reaction to completion. |
| Difficulty in Catalyst Separation | 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. 2. Fine Heterogeneous Catalyst Particles: The catalyst particles are too small to be effectively filtered. | 1. Alternative Separation: For homogeneous catalysts, consider techniques like extraction, distillation, or chromatography. Alternatively, switch to a heterogeneous catalyst. 2. Improved Filtration/Separation: Use a finer filter paper or consider centrifugation for separating fine catalyst particles. Magnetically separable catalysts (e.g., SrFe₁₂O₁₉) offer a convenient solution as they can be removed using an external magnet.[3] |
| Catalyst Deactivation (in case of reusability) | 1. Leaching of Active Species: The active catalytic species may be leaching from the solid support. 2. Fouling of Catalyst Surface: The catalyst surface can be blocked by reaction products or byproducts. 3. Sintering of Nanoparticles: At high temperatures, nanoparticles can agglomerate, reducing the active surface area. | 1. Use a More Robust Support: Choose a support material that strongly binds the active species. 2. Catalyst Regeneration: Wash the catalyst with an appropriate solvent to remove adsorbed species. In some cases, calcination might be necessary. 3. Milder Reaction Conditions: Operate at the lowest possible temperature to prevent sintering. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts for pyrazole synthesis based on literature data.
Table 1: Heterogeneous Catalysts for Pyranopyrazole Synthesis [6]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Cycles) |
| LSMO | 5 | Ethanol | Room Temp | 10 min | 86-95 | - |
| CuFe₂O₄ | 8 | Water | 60 | 4 h | 85-97 | - |
| H₁₄[NaP₅W₃₀O₁₁₀] | 1 | Ethanol/Water | Reflux | 60 min | 85-94 | - |
| [Amb]L-prolinate | 10 | Ethanol | Reflux | <25 min | 85-98 | - |
| Ag/TiO₂ | - | Aqueous Ethanol | 70 | 55 min | 78-93 | - |
Table 2: Various Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | - | - | - | 95 | [2] |
| AgOTf | Trifluoromethylated ynones, Aryl/alkyl hydrazines | - | Room Temp | 1 h | up to 99 | [2] |
| Co₃O₄-SiO₂-NH₂ | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | - | - | - | - | [2] |
| RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diol, Hydrazine | tert-Amyl alcohol | - | - | 75 | [11] |
| Nickel-based heterogeneous catalyst | Hydrazine, Acetophenone derivatives, Aldehyde derivatives | - | Room Temp | - | Good to excellent | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyranopyrazoles using a Heterogeneous Catalyst [6]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-5-pyrazolone (1 mmol), and the chosen heterogeneous catalyst (e.g., 5 mol% LSMO).
-
Solvent Addition: Add the appropriate solvent (e.g., 10 mL of ethanol).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or reflux) for the required duration (e.g., 10 minutes to 4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Separation: Upon completion, if using a solid catalyst, separate it by filtration. For magnetic catalysts, use an external magnet.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.
-
Catalyst Recycling (for heterogeneous catalysts): Wash the recovered catalyst with a solvent like ethanol, dry it in an oven, and it can be reused for subsequent reactions.
Protocol 2: Knorr Pyrazole Synthesis using a Catalytic Acid [1]
-
Reactant Mixture: To a solution of the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1 mmol).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a drop of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure pyrazole.
Visualizations
Caption: A flowchart illustrating the typical experimental steps for catalyzed pyrazole synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review | Semantic Scholar [semanticscholar.org]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purifying Pyrazole Compounds via Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of pyrazole compounds using column chromatography.
Troubleshooting Guide
Question: My pyrazole compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system. What could be the issue?
Answer: This issue, known as "streaking" or complete retention, can arise from several factors:
-
Strong Interaction with Silica Gel: Pyrazoles, being basic compounds, can interact strongly with the acidic nature of standard silica gel. This can lead to poor mobility.
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to overcome the strong adsorption of the compound to the stationary phase.
-
Compound Insolubility: Your pyrazole derivative might be insoluble in the spotting solvent, leading to it crashing out at the origin of the TLC plate.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen solvent system and adding a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol.[1][2]
-
Switch to a Different Adsorbent: Consider using a more neutral or basic stationary phase. Neutral alumina is often a good alternative for the purification of basic compounds like pyrazoles.[1][3]
-
Optimize the Solvent System:
-
Increase the polarity of your eluent gradually. Common solvent systems for pyrazole purification include gradients of ethyl acetate in hexane or methanol in dichloromethane.[4]
-
Add a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to your eluent system to help displace the compound from the stationary phase.
-
-
Ensure Complete Dissolution for TLC: When preparing your TLC sample, ensure your compound is fully dissolved. You may need to use a slightly more polar solvent for spotting than for the mobile phase.
Question: My pyrazole compound is eluting too quickly (high Rf value) and is not separating from non-polar impurities. How can I improve the separation?
Answer: A high Rf value indicates that your compound has a low affinity for the stationary phase and a high affinity for the mobile phase. To improve separation:
-
Decrease the Polarity of the Mobile Phase: Reduce the proportion of the polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of hexane. This will increase the interaction of your compound with the silica gel and slow its elution.
-
Use a Less Polar Solvent System: If you are using a highly polar system like methanol/dichloromethane, consider switching to a less polar one, such as ethyl acetate/hexane.
-
Increase the Column Length: A longer column provides more surface area for interaction, which can improve the separation of compounds with close Rf values.
Question: I am observing tailing or streaking of my pyrazole compound during column chromatography. What causes this and how can I fix it?
Answer: Tailing is often a sign of strong or irreversible binding of the compound to the stationary phase, which is common with basic compounds like pyrazoles on acidic silica gel.
-
Deactivate the Silica Gel: As mentioned previously, adding a basic modifier like triethylamine to the eluent can prevent tailing by neutralizing the acidic sites on the silica gel.
-
Use Neutral Alumina: Switching to neutral alumina as the stationary phase can also mitigate this issue.[3]
-
Check for Compound Overload: Loading too much sample onto the column can lead to band broadening and tailing. Ensure you are not exceeding the column's capacity. A general rule of thumb is to use a 50:1 ratio of silica to your crude compound.[1]
Question: My purified pyrazole compound is colored, but it should be colorless. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by a few simple techniques:
-
Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the mixture through celite to remove the charcoal. The product can then be recovered by recrystallization.[2]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[2]
-
Recrystallization: This technique is often effective at removing colored impurities, as they may remain in the mother liquor.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for pyrazole purification?
A1: The most commonly used stationary phase is silica gel. However, due to the basic nature of pyrazoles, deactivation with a base like triethylamine is often necessary to prevent tailing and improve separation.[1][2] Neutral alumina is another excellent choice, particularly for strongly basic pyrazoles.[1][3]
Q2: What are some recommended solvent systems for column chromatography of pyrazoles?
A2: The choice of solvent system is highly dependent on the polarity of the specific pyrazole derivative. Common systems include:
-
Hexane/Acetone[5]
-
Methanol/Dichloromethane[4] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[2][4]
Q3: Can I use reverse-phase chromatography to purify my pyrazole compound?
A3: Yes, reverse-phase chromatography using a C18 silica column can be an effective method, especially if the compound is stable to these conditions. The compound is typically loaded onto the column and eluted with a gradient of acetonitrile in water.[1]
Q4: My pyrazole compound is unstable on silica gel. What are my alternatives for purification?
A4: If your compound degrades on silica gel, you have several alternatives:
-
Neutral Alumina Chromatography: This is often the best alternative to silica gel for acid-sensitive compounds.[1][3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds and avoids interaction with stationary phases.[1][2][5]
-
Acid-Base Extraction: Depending on the functionality of your pyrazole, an acid-base extraction can be used to separate it from neutral impurities.
Quantitative Data Summary
| Adsorbent | Common Solvent Systems | Typical Ratios (Non-polar:Polar) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 95:5 to 80:20 | Adjust ratio based on TLC. An Rf of 0.3-0.4 is ideal.[2] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Good for more polar pyrazoles. | |
| Hexane / Acetone | Varies | Another common alternative to ethyl acetate.[5] | |
| Neutral Alumina | Hexane / Ethyl Acetate | 9:1 | A specific example for a pyrazole derivative.[3] |
| C18 Reverse-Phase Silica | Water / Acetonitrile | Gradient starting from 90:10 | Used for compounds stable in these conditions.[1] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude pyrazole compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed. Drain the excess solvent until it is level with the top of the silica.[4]
-
Sample Loading: Dissolve the crude pyrazole compound in a minimal amount of a suitable solvent. If solubility is an issue, you can use a "dry-loading" method by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]
-
Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[2]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified pyrazole compound.
Protocol 2: Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent system. Add 0.1-1% triethylamine to the slurry and stir well.[1][4]
-
Column Packing and Elution: Proceed with packing the column and running the chromatography as described in Protocol 1, using an eluent that also contains 0.1-1% triethylamine.
Visualizations
Caption: Troubleshooting workflow for pyrazole purification by column chromatography.
Caption: Logical relationship between a problem, its causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability issues of (1H-Pyrazol-3-yl)methanol under different conditions
Welcome to the Technical Support Center for (1H-Pyrazol-3-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected sample degradation upon storage in solution. | Hydrolysis: The hydroxymethyl group may be susceptible to degradation in aqueous solutions, especially under non-neutral pH conditions. | Prepare aqueous solutions fresh before use. If storage is necessary, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C). Consider buffering aqueous solutions to a neutral pH. |
| Oxidation: The pyrazole ring or the hydroxymethyl group may be sensitive to oxidation from atmospheric oxygen or other oxidizing agents.[1] | For long-term storage of solutions, consider using an inert atmosphere (e.g., argon or nitrogen) and storing in tightly sealed containers.[2] Avoid sources of peroxides. | |
| Photodegradation: Exposure to UV or ambient light can cause degradation of pyrazole-containing compounds.[1][3] | Store both solid compound and solutions in amber vials or protect from light by wrapping containers in aluminum foil.[2] | |
| Low recovery or appearance of impurities after reaction work-up. | Thermal Degradation: The compound may be unstable at elevated temperatures used during reaction or solvent removal. Pyrazole derivatives can undergo complex thermal decomposition.[4][5] | Avoid excessive heating. Use lower temperatures for solvent evaporation under reduced pressure. Monitor the temperature of the reaction mixture closely. |
| Acid/Base Instability: The compound may degrade in the presence of strong acids or bases used during the work-up procedure. | Neutralize the reaction mixture carefully. If extraction is needed, use a minimally acidic or basic aqueous solution and minimize contact time. | |
| Inconsistent analytical results (e.g., HPLC, NMR). | Sample Degradation During Analysis: The compound might be degrading in the analytical solvent or under the analysis conditions (e.g., light exposure in the autosampler). | Ensure analytical solvents are of high purity and degassed. Use amber autosampler vials. Analyze samples as quickly as possible after preparation. |
| Tautomerism: Pyrazole compounds can exist as tautomers, which might lead to multiple peaks or broadened signals in analytical readouts.[6] | This is an inherent property. For NMR, consider variable temperature studies. For chromatography, ensure the method consistently resolves or co-elutes the tautomers. |
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place in tightly sealed containers to protect against moisture.[2] For enhanced protection, especially for long-term storage, using amber vials to prevent photodegradation is recommended.[2]
Q2: How can I determine the primary degradation pathway for this compound in my specific application?
A2: A forced degradation or stress testing study is the most effective method to identify the primary degradation pathways.[1] This involves subjecting a solution of the compound to various stress conditions to accelerate degradation.[7]
Q3: What are the typical conditions for a forced degradation study?
A3: Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[7] The goal is to achieve a target degradation of approximately 5-20%.[8]
| Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60 °C).[1][9] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 40-60 °C).[1][9] |
| Oxidative Degradation | 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[7][10] |
| Thermal Degradation | Heating the solid compound or a solution at elevated temperatures (e.g., 60-80 °C). |
| Photolytic Degradation | Exposure to a combination of visible and UV light in a photostability chamber.[7] |
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, potential degradation pathways based on its structure include:
-
Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid (3-formyl-1H-pyrazole or 1H-pyrazole-3-carboxylic acid).
-
Decomposition of the pyrazole ring under harsh thermal or oxidative conditions, which can lead to the elimination of N₂.[11][12]
Q5: Is the pyrazole ring itself stable?
A5: The pyrazole ring is generally considered a stable aromatic heterocycle.[13] It is relatively resistant to oxidation but can be susceptible to certain electrophilic substitution reactions.[1][6] However, the stability can be influenced by the substituents on the ring.
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified time. Withdraw aliquots at different time points and dilute for analysis.
-
Thermal Degradation: Transfer a portion of the stock solution to a vial and heat it at 60°C. Withdraw aliquots at different time points and dilute for analysis. For solid-state thermal stress, place the solid compound in an oven at a specified temperature.
-
Photolytic Degradation: Expose a solution of the compound in a photostability chamber to a specified light intensity and duration according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of the degradation products.
Visualizations
Caption: Troubleshooting decision tree for this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of (1H-Pyrazol-3-yl)methanol: A Comparative 1H NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (1H-Pyrazol-3-yl)methanol using 1H Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation. It offers a comparative look at expected chemical shifts and provides detailed experimental protocols. Additionally, it briefly discusses alternative analytical techniques for the structural elucidation of heterocyclic compounds.
1H NMR Data Analysis
The structural confirmation of this compound can be effectively achieved by analyzing its 1H NMR spectrum. The expected chemical shifts are based on the known values for the pyrazole ring system and the influence of the hydroxymethyl substituent.
Predicted 1H NMR Data for this compound:
The following table summarizes the predicted 1H NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift principles. The protons are labeled according to the structure in Figure 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | ~6.3 | Doublet | 1H |
| H-5 | ~7.5 | Doublet | 1H |
| -CH₂- | ~4.6 | Singlet | 2H |
| -OH | Variable (typically 2-5) | Broad Singlet | 1H |
| N-H | Variable (typically >10) | Broad Singlet | 1H |
Comparative Experimental Data for a Structurally Similar Compound:
To provide context for the predicted values, the following table presents the experimental 1H NMR data for (1H-Pyrazol-4-yl)methanol, a constitutional isomer of the target compound.
| Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3/H-5 | 7.58 / 7.40 | Singlet | 1H / 1H |
| -CH₂- | 4.37 | Doublet | 2H |
| -OH | 4.74 | Triplet | 1H |
| N-H | 12.58 | Broad Singlet | 1H |
Note: The chemical shifts of the pyrazole ring protons in the 4-substituted isomer appear as singlets due to the symmetry of the molecule.
Experimental Protocol for 1H NMR Analysis
This section outlines a standard protocol for the preparation and analysis of a sample of this compound for 1H NMR spectroscopy.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the -OH and N-H groups.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of 0-15 ppm is appropriate for most organic compounds.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Multiplicity Analysis: Analyze the splitting pattern of each signal to determine the number of neighboring protons.
Alternative Analytical Techniques for Structure Confirmation
While 1H NMR is a powerful tool, a comprehensive structural confirmation often involves complementary analytical techniques.
| Technique | Information Provided | Comparison with 1H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule, including the number and types of carbon atoms. | Complementary to 1H NMR, offering a complete picture of the molecule's connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | Confirms the molecular formula and can provide structural clues based on fragmentation, but does not detail connectivity. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Provides information on functional groups (e.g., O-H, N-H, C=N) but does not give detailed structural information. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Offers the most definitive structural information but requires a suitable single crystal, which can be challenging to obtain. |
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating 1H NMR analysis with other analytical techniques.
Figure 1: Logical workflow for the synthesis and structural confirmation of this compound.
A Comparative Analysis of the Reactivity of (1H-Pyrazol-3-yl)methanol and Its Positional Isomers
This guide provides a detailed comparison of the chemical reactivity of (1H-Pyrazol-3-yl)methanol and its isomers, (1H-Pyrazol-4-yl)methanol and (1H-Pyrazol-5-yl)methanol. Understanding the distinct reactive properties imparted by the position of the hydroxymethyl group on the pyrazole ring is crucial for researchers and professionals in drug discovery and fine chemical synthesis. The differential reactivity of these isomers influences reaction outcomes, regioselectivity, and the overall efficiency of synthetic routes.
The pyrazole scaffold is a key component in numerous pharmaceutically active compounds.[1] The specific substitution pattern on the pyrazole ring is critical as it defines the molecule's three-dimensional structure and its interaction with biological targets.[2] This comparison focuses on three key areas of reactivity: N-alkylation of the pyrazole ring, functionalization of the hydroxyl group, and electrophilic substitution on the pyrazole ring.
Comparative Reactivity Overview
The position of the hydroxymethyl group—a weakly electron-withdrawing substituent—influences the electronic and steric environment of the pyrazole ring, leading to notable differences in reactivity among the three isomers.
-
This compound & (1H-Pyrazol-5-yl)methanol: These are unsymmetrical isomers, which leads to challenges in regioselectivity during reactions like N-alkylation, potentially yielding a mixture of N1 and N2 substituted products.[3] The proximity of the hydroxymethyl group to the ring nitrogen atoms can sterically hinder incoming reagents. The reactivity of a substituent at position 5 can be significantly higher than at position 3 in certain nucleophilic substitution reactions.[4]
-
(1H-Pyrazol-4-yl)methanol: This symmetrical isomer simplifies N-alkylation reactions, as both ring nitrogens are equivalent, leading to a single N-substituted product. The hydroxymethyl group at the C4 position is electronically further from the ring nitrogens, potentially influencing the reactivity of the hydroxyl group itself.
N-Alkylation Reactivity
N-alkylation is a fundamental transformation for pyrazole-containing compounds, often required for modulating their biological activity.[2] For unsymmetrical pyrazoles, such as the 3- and 5-substituted isomers, N-alkylation can result in two regioisomers. The outcome is governed by steric hindrance, the nature of the electrophile, and the reaction conditions.[2][3]
Comparative Data for N-Alkylation
| Isomer | Reaction Conditions | Product(s) | Typical Yield | Regioselectivity (N1:N2) | Reference |
| This compound | Varies (e.g., NaH, MeI in DMF) | N1- and N2-methylated isomers | >90% (combined) | Varies, often favors N1 | [5] |
| (1H-Pyrazol-4-yl)methanol | Varies (e.g., NaH, MeI in DMF) | Single N1-methylated product | High (>90%) | N/A | [6] |
| (1H-Pyrazol-5-yl)methanol | Varies (e.g., NaH, MeI in DMF) | N1- and N2-methylated isomers | >90% (combined) | Varies, often favors N1 | [3][5] |
Note: Regioselectivity is highly dependent on the bulk of the alkylating agent and substituents on the pyrazole ring. Larger groups tend to favor alkylation at the less sterically hindered N1 position.[2]
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group can undergo common alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The electronic nature of the pyrazole ring influences the reactivity of this side chain.
Oxidation
The oxidation of the primary alcohol to the corresponding aldehyde is a key transformation. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Comparative Data for Oxidation
| Isomer | Oxidizing Agent | Product | Typical Yield | Reference |
| This compound | MnO₂ | 1H-Pyrazole-3-carbaldehyde | Good | General knowledge |
| (1H-Pyrazol-4-yl)methanol | MnO₂ | 1H-Pyrazole-4-carbaldehyde | Good | [7] |
| (1H-Pyrazol-5-yl)methanol | MnO₂ | 1H-Pyrazole-5-carbaldehyde | Good | General knowledge |
Esterification
Esterification of the hydroxymethyl group, for example, via the Fischer esterification method, proceeds by reacting the alcohol with a carboxylic acid under acidic catalysis.
Comparative Data for Esterification
| Isomer | Reaction | Product Type | Expected Reactivity | Reference |
| This compound | Fischer Esterification | Pyrazol-3-ylmethyl ester | Standard | [8] |
| (1H-Pyrazol-4-yl)methanol | Fischer Esterification | Pyrazol-4-ylmethyl ester | Standard | [9][10] |
| (1H-Pyrazol-5-yl)methanol | Fischer Esterification | Pyrazol-5-ylmethyl ester | Standard | [11] |
Note: The reactivity for standard esterification is generally comparable for primary alcohols. The choice of isomer is typically dictated by the desired final substitution pattern of the target molecule rather than a significant difference in the reactivity of the hydroxyl group itself.
Experimental Protocols
Protocol 1: General N-Alkylation (Base-Mediated)
This protocol describes a general method for the N-alkylation of a pyrazole methanol isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of (1H-Pyrazol-3-yl)methanol for Researchers and Drug Development Professionals
A comprehensive analysis of various synthetic strategies for the preparation of (1H-Pyrazol-3-yl)methanol, a valuable building block in medicinal chemistry, is presented. This guide provides a detailed comparison of three primary synthetic routes, including experimental protocols, quantitative data, and a logical workflow for selecting the optimal method based on laboratory and project-specific needs.
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide evaluates three common methods: the reduction of 1H-pyrazole-3-carboxylic acid, the reduction of ethyl 1H-pyrazole-3-carboxylate, and the reduction of 1H-pyrazole-3-carbaldehyde.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of Carboxylic Acid | Route 2: Reduction of Ester | Route 3: Reduction of Aldehyde |
| Starting Material | 1H-Pyrazole-3-carboxylic acid | Ethyl 1H-pyrazole-3-carboxylate | 1H-Pyrazole-3-carbaldehyde |
| Reducing Agent | Aluminum (III) hydride (AlH₃) | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | Room temperature |
| Reaction Time | Overnight | 4 hours | 1 hour |
| Yield | 54%[1] | ~79% (estimated) | High (exact yield not reported) |
| Purity | Purified by column chromatography[1] | Purified by filtration and evaporation[2] | High (typically) |
| Key Considerations | Use of highly reactive AlH₃ requires careful handling. | LiAlH₄ is a strong, moisture-sensitive reducing agent. | NaBH₄ is a milder, more user-friendly reducing agent. |
Experimental Protocols
Route 1: Reduction of 1H-Pyrazole-3-carboxylic acid with Aluminum (III) hydride
This method involves the direct reduction of the carboxylic acid functionality to an alcohol.
Procedure:
-
A solution of aluminum (III) hydride in tetrahydrofuran (20 mL) is cooled to 0 °C under a nitrogen atmosphere.[1]
-
1H-pyrazole-3-carboxylic acid (4 g, 35.7 mmol) is added to the cooled solution.[1]
-
The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux overnight.[1]
-
After completion, the mixture is cooled to 0 °C and quenched by the sequential addition of water (2.7 mL), 10% NaOH solution (5.4 mL), and water (8.1 mL).[1]
-
The mixture is stirred for an additional 30 minutes at 0 °C and then filtered through Celite.[1]
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield this compound.[1]
Route 2: Reduction of Ethyl 1H-pyrazole-3-carboxylate with Lithium Aluminum Hydride
This route utilizes the corresponding ethyl ester as the starting material. The protocol is adapted from the synthesis of the isomeric (1H-pyrazol-4-yl)methanol.[2]
Procedure:
-
A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran is cooled to 0 °C.
-
A solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford this compound.
Route 3: Reduction of 1H-pyrazole-3-carbaldehyde with Sodium Borohydride
This method offers a milder approach starting from the corresponding aldehyde.
Procedure:
-
To a solution of 1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol, sodium borohydride (1.5 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Logical Workflow for Method Selection
The choice of the most suitable synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and safety considerations. The following diagram illustrates a logical workflow to aid in this decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound does not directly involve signaling pathways. The experimental workflows for each synthetic route are detailed in the "Experimental Protocols" section and visually represented in the logical workflow diagram above. The diagrams below illustrate the chemical transformations for each route.
Caption: Chemical transformation for Route 1.
Caption: Chemical transformation for Route 2.
Caption: Chemical transformation for Route 3.
References
A Comparative Guide to Purity Validation of (1H-Pyrazol-3-yl)methanol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of (1H-Pyrazol-3-yl)methanol. The purity of this compound is paramount in its application as a building block in pharmaceutical synthesis, where impurities can affect reaction yields, biological activity, and the safety profile of final products. This document provides detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for determining the purity of non-volatile and thermally labile organic compounds like this compound. A well-developed reversed-phase HPLC method can effectively separate the main compound from process-related impurities and degradation products.[1]
Potential Impurities: The synthesis of pyrazoles can introduce several potential impurities. Common synthesis methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine, may result in the following byproducts[2][3]:
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Regioisomers: Formation of isomeric pyrazole products, particularly when using unsymmetrical starting materials.[2]
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can leave pyrazoline intermediates.[2]
-
Side-Reaction Products: Byproducts from other reactions involving the starting materials.[2]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a validated method for determining the purity of this compound. Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure results are accurate, precise, and reliable.[4][5]
1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-90% B; 25-30 min: 90% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
2. Reagents and Sample Preparation
-
This compound Reference Standard: A primary standard of known purity.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade, filtered and degassed.
-
Trifluoroacetic Acid (TFA): Analytical grade.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
3. HPLC Method Validation Workflow
The validation of an HPLC method is a critical step to ensure its suitability for its intended purpose.[6] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[7]
Caption: Workflow for HPLC method validation.
Quantitative Data Summary: HPLC Method Validation
The following table summarizes representative data from a typical HPLC method validation for this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. | Pass |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.995 | 0.999 |
| Range | 50-150% of nominal concentration | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.01% |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.03% |
| Robustness | No significant impact on results from minor changes. | Pass |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely adopted method, other techniques can be used for purity determination, offering orthogonal verification.
| Method | Principle | Advantages for this compound Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; robust and reproducible for routine quality control; suitable for non-volatile and thermally labile compounds.[8] | Requires reference standards for impurity identification and quantification; solvent consumption. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[1] | High sensitivity and selectivity; provides structural information from mass spectra.[9] | Requires derivatization for polar, non-volatile compounds like this compound; potential for thermal degradation.[1][9] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[9] | Primary analytical method (does not require a reference standard of the analyte); provides structural information; non-destructive.[9] | Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap in complex mixtures.[9][10] |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary under the influence of an electric field.[9] | High separation efficiency; very low sample and reagent consumption.[9] | Lower concentration sensitivity compared to HPLC-UV; can be more challenging to maintain reproducibility.[9] |
Conclusion
For routine purity analysis and quality control of this compound, reversed-phase HPLC provides a reliable, robust, and high-resolution method capable of separating the active compound from potential process-related impurities. The validation of the HPLC method according to ICH guidelines ensures the integrity and accuracy of the analytical results.[6] For orthogonal confirmation of purity or for structural elucidation of unknown impurities, complementary techniques such as qNMR and GC-MS are powerful alternatives. The final choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to (1H-Pyrazol-3-yl)methanol and Other Heterocyclic Alcohols for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. The introduction of a hydroxymethyl group to these scaffolds provides a key functional handle for further molecular elaboration and can significantly influence their physicochemical and biological properties. This guide presents a comparative analysis of (1H-Pyrazol-3-yl)methanol alongside three other prominent heterocyclic alcohols: (1H-imidazol-2-yl)methanol, (pyridin-2-yl)methanol, and (furan-2-yl)methanol.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available data, detailed experimental protocols for key performance metrics, and visualizations of experimental workflows and relevant biological pathways.
Physicochemical Properties: A Comparative Overview
The subtle structural differences between these isomeric or near-isomeric heterocyclic alcohols can lead to significant variations in their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed and experimental properties for each compound.
| Property | This compound | (1H-imidazol-2-yl)methanol | (pyridin-2-yl)methanol | (furan-2-yl)methanol |
| Structure | ||||
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O | C₆H₇NO | C₅H₆O₂ |
| Molecular Weight ( g/mol ) | 98.10[1] | 98.10 | 109.13 | 98.10[2] |
| XLogP3 (Computed) | -0.6[1] | -0.8 | 0.4 | 0.3[2] |
| Boiling Point (°C) | 326.8 at 760 mmHg[3] | 388.1 at 760 mmHg | 112-113 at 16 mmHg[4][5] | 170[6] |
| pKa (Predicted) | Data not available | Data not available | 13.48 ± 0.10[7] | Data not available |
| Solubility in water | Data not available | Data not available | Miscible[4][8] | Miscible[2][6] |
Biological Activities: A High-Level Comparison
While specific, directly comparable biological activity data for these parent heterocyclic alcohols is limited, the broader classes of compounds they represent are well-studied.
-
Pyrazole Derivatives: This class of compounds is known for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties[9][10][11]. The pyrazole moiety is a key component in several approved drugs.
-
Imidazole Derivatives: Imidazoles are integral to many biological processes and are found in numerous pharmaceuticals. They exhibit a broad spectrum of activities, including antifungal, antibacterial, anticancer, and antihistaminic effects[12][13][14].
-
Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry, with derivatives showing diverse biological activities such as anticancer, antiviral, and antimicrobial properties. Some pyridine-containing compounds have shown selective antagonist activity on transient receptor potential vanilloid 3 (TRPV3)[15][16].
-
Furan Derivatives: Furan-containing compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[17][18][19].
Experimental Protocols
To facilitate direct comparison and further research, this section provides detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is low.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration:
-
Place 20 mL of the 1 mM sample solution in a thermostated vessel and add KCl to a final concentration of 0.15 M.
-
If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change upon addition of titrant is minimal.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
-
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
In a centrifuge tube, mix a known volume of the aqueous solution of the compound with a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the logarithm of P.
-
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the experimental process and a potential biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of heterocyclic alcohols.
Caption: Generic kinase signaling pathway potentially targeted by heterocyclic compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. chembk.com [chembk.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 13. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. orientjchem.org [orientjchem.org]
- 16. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. journals.asm.org [journals.asm.org]
- 19. ijabbr.com [ijabbr.com]
A Comparative Analysis of (1H-Pyrazol-3-yl)methanol-Derived Drugs Versus Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of drugs derived from (1H-Pyrazol-3-yl)methanol and their existing therapeutic alternatives. The following sections detail the performance of these drugs, supported by available experimental data, and outline the methodologies of key cited experiments. Signaling pathways and experimental workflows are visualized to enhance understanding.
Celecoxib: A Selective COX-2 Inhibitor for Inflammatory Pain
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the COX-1 enzyme responsible for protecting the stomach lining.[1][2]
Efficacy Comparison: Celecoxib vs. Traditional NSAIDs in Osteoarthritis
A 6-week, multicenter, double-blind, non-inferiority trial compared the efficacy and tolerability of celecoxib (200 mg once daily) with ibuprofen (800 mg three times daily) and a placebo in patients with knee osteoarthritis.[5][6] The primary outcome was the Patient's Assessment of Arthritis Pain on a visual analog scale (VAS).
Table 1: Efficacy and Safety of Celecoxib vs. Ibuprofen for Knee Osteoarthritis [5][6]
| Outcome Measure | Celecoxib (200 mg/day) | Ibuprofen (2400 mg/day) | Placebo |
| Change in Patient's Assessment of Arthritis Pain (VAS) | -34.5 | -32.8 | -28.4 |
| Upper Gastrointestinal Events | 1.3% | 5.1% | 2.5% |
Data from a 6-week randomized, double-blind, non-inferiority trial.
Another large-scale study, the SUCCESS-1 trial, compared celecoxib with naproxen and diclofenac in osteoarthritis patients and found celecoxib to be as effective as the other NSAIDs in treating symptoms, but with significantly fewer serious upper gastrointestinal events.[7][8]
Experimental Protocol: Randomized Controlled Trial for Osteoarthritis Pain
Objective: To compare the efficacy and tolerability of celecoxib and ibuprofen in treating the symptoms of knee osteoarthritis.
Methodology:
-
Study Design: A 6-week, multicenter, double-blind, non-inferiority, randomized controlled trial.[5][6]
-
Participants: Patients diagnosed with osteoarthritis of the knee.
-
Intervention: Patients were randomly assigned to one of three groups: celecoxib (200 mg once daily), ibuprofen (800 mg three times daily), or a placebo.[5][6]
-
Primary Outcome: The primary measure of efficacy was the change from baseline in the Patient's Assessment of Arthritis Pain, scored on a 0-100 visual analog scale (VAS).[5][6]
-
Secondary Outcomes: Included the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index, a Pain Satisfaction Scale, and assessment of upper gastrointestinal tolerability.[5][6]
-
Statistical Analysis: Non-inferiority was assessed by comparing the confidence interval of the difference between celecoxib and ibuprofen to a pre-defined margin. Efficacy against placebo was also determined.
Signaling Pathway: Celecoxib's Mechanism of Action
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1][2][9]
Fomepizole: An Antidote for Toxic Alcohol Poisoning
Fomepizole is a competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of toxic alcohols like ethylene glycol and methanol.[10][11] By blocking this enzyme, fomepizole prevents the formation of toxic metabolites that cause severe metabolic acidosis and end-organ damage.[10][12]
Efficacy Comparison: Fomepizole vs. Ethanol in Ethylene Glycol and Methanol Poisoning
Historically, ethanol was the standard treatment for toxic alcohol poisoning, acting as a competitive substrate for ADH.[13][14] However, fomepizole offers several advantages, including a more predictable pharmacokinetic profile, ease of administration, and a better safety profile.[15][16]
A systematic review of studies on the use of ethanol and fomepizole in toxic alcohol ingestions provided the following mortality data:
Table 2: Mortality Rates in Toxic Alcohol Poisoning Treated with Ethanol or Fomepizole [17]
| Toxic Alcohol | Treatment | Number of Patients | Mortality Rate |
| Methanol | Ethanol | 505 | 21.8% |
| Fomepizole | 81 | 17.1% | |
| Ethylene Glycol | Ethanol | 215 | 18.1% |
| Fomepizole | 65 | 4.1% |
Data from a systematic review of 145 studies.
Adverse events were also found to be less frequent with fomepizole compared to ethanol.[16]
Experimental Protocol: Prospective Case Series for Fomepizole in Ethylene Glycol Poisoning
Objective: To evaluate the efficacy and safety of fomepizole in the treatment of ethylene glycol poisoning.
Methodology:
-
Study Design: A prospective case series.[15]
-
Participants: Patients with a diagnosis of ethylene glycol poisoning.
-
Intervention: Intravenous administration of fomepizole every 12 hours.[15]
-
Primary Outcomes: Prevention of renal damage and correction of metabolic abnormalities associated with the formation of toxic metabolites.[15]
-
Data Collection: Monitoring of plasma ethylene glycol concentrations, renal function tests, and acid-base status.
Signaling Pathway: Fomepizole's Mechanism of Action
Caption: Fomepizole competitively inhibits alcohol dehydrogenase, preventing the metabolism of toxic alcohols into their harmful metabolites.[10][11]
Stanozolol: An Anabolic Steroid for Hereditary Angioedema
Stanozolol is a synthetic anabolic steroid derived from dihydrotestosterone.[18] It is used for the long-term prophylaxis of hereditary angioedema (HAE), a genetic disorder characterized by recurrent episodes of severe swelling.[19][20][21]
Efficacy Comparison: Stanozolol vs. Danazol in Hereditary Angioedema
Danazol, another attenuated androgen, is also used for HAE prophylaxis. A long-term study following 56 patients with HAE found that the minimal effective dose for preventing attacks was typically no more than 2 mg/day of stanozolol or 200 mg/day of danazol.[20] Both were found to be effective in long-term prophylaxis.
Table 3: Long-Term Prophylaxis of Hereditary Angioedema with Attenuated Androgens [20]
| Drug | Minimal Effective Dose | Efficacy |
| Stanozolol | 0.5 - 2.0 mg/day | Effective in preventing attacks |
| Danazol | up to 200 mg/day | Effective in preventing attacks |
Data from a 13-year survey of long-term treatment.
Experimental Protocol: Long-Term Observational Study in Hereditary Angioedema
Objective: To assess the efficacy and safety of long-term prophylactic treatment with attenuated androgens in patients with hereditary angioedema.
Methodology:
-
Study Design: A long-term observational study.[20]
-
Participants: Patients with a diagnosis of hereditary angioedema who experienced one or more severe attacks per month.
-
Intervention: Long-term prophylactic treatment with either stanozolol or danazol, with the dose adjusted to the minimum effective level to control symptoms.[20]
-
Data Collection: Monitoring of attack frequency, side effects, and biochemical markers such as C1 inhibitor complex levels.
Signaling Pathway: Stanozolol's Mechanism of Action
Caption: Stanozolol binds to the androgen receptor, leading to increased protein synthesis, including that of C1 inhibitor (C1-INH), which helps prevent HAE attacks.[18][22]
CDPPB: A Positive Allosteric Modulator for Potential Antipsychotic Treatment
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[23] It has shown antipsychotic-like effects in preclinical models, suggesting its potential as a novel treatment for schizophrenia.[23][24]
Efficacy Comparison: CDPPB vs. Typical Antipsychotics (Preclinical)
Preclinical studies in rats have demonstrated that CDPPB can reverse amphetamine-induced hyperlocomotion and deficits in prepulse inhibition, which are animal models used to screen for antipsychotic activity.[23][24] While direct quantitative comparisons with existing antipsychotics in these specific studies are limited, the data suggests a potential for efficacy.
Table 4: Preclinical Antipsychotic-like Effects of CDPPB [23][24]
| Animal Model | Effect of CDPPB | Implication |
| Amphetamine-induced hyperlocomotion | Reversal of hyperactivity | Potential antipsychotic effect |
| Amphetamine-induced prepulse inhibition deficit | Reversal of deficit | Potential antipsychotic effect |
Data from in vivo studies in rats.
Experimental Protocol: In Vivo Behavioral Models for Antipsychotic Activity
Objective: To evaluate the antipsychotic-like effects of CDPPB in established rat behavioral models.
Methodology:
-
Study Design: In vivo behavioral pharmacology studies in rats.[23][24]
-
Animal Models:
-
Amphetamine-induced hyperlocomotion: Rats are treated with amphetamine to induce hyperactivity, and the effect of CDPPB on locomotor activity is measured.[23][24]
-
Prepulse Inhibition (PPI) of the startle reflex: A sensorimotor gating model where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. Deficits in PPI are observed in schizophrenia and can be induced in rats with amphetamine. The ability of CDPPB to restore PPI is assessed.[23]
-
-
Intervention: Administration of CDPPB at various doses prior to the behavioral testing.
-
Data Analysis: Comparison of behavioral responses in CDPPB-treated groups to vehicle-treated and amphetamine-only groups.
Signaling Pathway: CDPPB's Mechanism of Action
Caption: CDPPB acts as a positive allosteric modulator of the mGluR5 receptor, enhancing its response to glutamate and potentially leading to antipsychotic effects.[25][26][27][28]
Betazole: A Histamine H2 Receptor Agonist for Gastric Acid Secretion Testing
Betazole is a histamine H2 receptor agonist that has been used clinically to test gastric secretory function.[29][30] It stimulates the production of gastric acid, and its effects can be blocked by H2 receptor antagonists like cimetidine and nizatidine.[31][32]
Efficacy Comparison: Betazole vs. Histamine as a Gastric Stimulant
Betazole was introduced as an alternative to histamine for gastric function tests because it is more specific for the H2 receptor and produces fewer side effects.[30]
Table 5: Comparison of Gastric Stimulants
| Stimulant | Receptor Target | Side Effects |
| Betazole | Histamine H2 Receptor | Fewer side effects than histamine |
| Histamine | H1 and H2 Receptors | Can cause undesirable side effects |
Experimental Protocol: Gastric Acid Secretion Test
Objective: To measure the maximal production of gastric acid.
Methodology:
-
Study Design: A clinical test of gastric secretory function.
-
Participants: Patients undergoing evaluation for conditions related to gastric acid secretion.
-
Intervention: Administration of betazole (e.g., 0.5 mg/kg intramuscularly).[33]
-
Data Collection: Gastric secretions are collected over a period of time (e.g., 2 hours in 15-minute fractions) and analyzed for pH, H+ concentration and output, volume, and pepsin concentration and output.[32]
-
Application: This test can aid in the diagnosis of conditions like Zollinger-Ellison syndrome.
Signaling Pathway: Betazole's Mechanism of Action
Caption: Betazole stimulates histamine H2 receptors on gastric parietal cells, leading to increased gastric acid secretion.[34]
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Fomepizole - Wikipedia [en.wikipedia.org]
- 11. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]
- 12. researchgate.net [researchgate.net]
- 13. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 14. Which is better: ethanol or fomepizole? [synapse.koreamed.org]
- 15. American Academy of Clinical Toxicology Practice Guidelines on the Treatment of Ethylene Glycol Poisoning. Ad Hoc Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adverse drug events associated with the antidotes for methanol and ethylene glycol poisoning: a comparison of ethanol and fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 19. Danazol and stanozolol in long-term prophylactic treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term treatment of hereditary angioedema with attenuated androgens: a survey of a 13-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
- 22. droracle.ai [droracle.ai]
- 23. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. selleckchem.com [selleckchem.com]
- 30. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of cimetidine on basal and betazole-stimulated gastric acid secretion in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of nizatidine and cimetidine on betazole-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Betazole-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of N-Methylated and Non-Methylated Pyrazole Methanol
A detailed spectroscopic comparison of (1-Methyl-1H-pyrazol-4-yl)methanol and (1H-Pyrazol-4-yl)methanol reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the presence or absence of an N-methyl group, are critical for the unambiguous identification and characterization of these compounds in research and drug development.
This guide provides a comprehensive overview of the spectroscopic data for both N-methylated and non-methylated pyrazole methanol, supported by experimental protocols and a logical workflow for their analysis.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (1-Methyl-1H-pyrazol-4-yl)methanol and (1H-Pyrazol-4-yl)methanol.
| Spectroscopic Data for (1-Methyl-1H-pyrazol-4-yl)methanol | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.65 (s, 1H, H5), 7.39 (s, 1H, H3), 4.95 (t, J=5.5 Hz, 1H, OH), 4.31 (d, J=5.5 Hz, 2H, CH₂), 3.75 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 138.9 (C5), 129.1 (C3), 120.5 (C4), 54.0 (CH₂), 38.6 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3160 (O-H stretch), 2945, 2850 (C-H stretch), 1510 (C=N stretch), 1045 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 112 (M⁺, 100), 95, 81, 67, 54 |
| Spectroscopic Data for (1H-Pyrazol-4-yl)methanol | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, H3/H5), 7.40 (s, 1H, H3/H5), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37 (d, J=5.2 Hz, 2H, CH₂)[1] |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 134.5 (C3/C5), 128.0 (C3/C5), 118.9 (C4), 54.5 (CH₂) |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 3150 (O-H stretch), 2930, 2840 (C-H stretch), 1500 (C=N stretch), 1050 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 98 (M⁺, 100), 81, 69, 54, 42 |
Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of N-methylated and non-methylated pyrazole methanol.
Caption: Workflow for the spectroscopic comparison of pyrazole methanols.
Detailed Experimental Protocols
Synthesis of (1H-Pyrazol-4-yl)methanol
This synthesis was performed via the reduction of ethyl 1H-pyrazole-4-carboxylate.[1]
-
A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in a flame-dried round-bottom flask under an inert atmosphere.[1]
-
A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]
-
The reaction is quenched by the sequential and careful addition of water and 1 M sodium hydroxide solution at 0 °C.[1]
-
The resulting mixture is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1H-Pyrazol-4-yl)methanol as a white solid.[1]
Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol can be achieved by the reduction of the corresponding carboxylic acid, which is synthesized from 2,2-difluoro acetyl halide and an α,β-unsaturated ester.
-
An α-difluoro acetyl intermediate carboxylic acid is prepared through the addition reaction of 2,2-difluoro acetyl halide with an α,β-unsaturated ester followed by alkaline hydrolysis.
-
The intermediate carboxylic acid is then condensed and cyclized with a methyl hydrazine aqueous solution in the presence of a catalyst to obtain crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
The crude product is purified by recrystallization.
-
The purified carboxylic acid is then reduced to the corresponding alcohol, (1-Methyl-1H-pyrazol-4-yl)methanol, using a suitable reducing agent like LiAlH₄ in a similar manner to the non-methylated analogue.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the pyrazole methanol sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters : A standard pulse sequence was used with a spectral width of approximately 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Parameters : A proton-decoupled pulse sequence was used with a spectral width of approximately 25000 Hz, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
-
Referencing : Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
-
Background Correction : A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion.
-
Instrumentation : Electron Ionization (EI) mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.
-
Ionization : An electron energy of 70 eV was used for ionization.
-
Mass Analysis : Spectra were acquired in the m/z range of 40-200.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
References
Assessing the Binding Affinity of (1H-Pyrazol-3-yl)methanol Derivatives to Target Proteins: A Comparative Guide
The (1H-Pyrazol-3-yl)methanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous derivatives with significant biological activities.[1][2] These compounds have garnered attention for their potential as inhibitors of various protein targets, particularly kinases, which play crucial roles in cellular signaling pathways.[3][4] This guide provides a comparative analysis of the binding affinities of several this compound derivatives to their respective protein targets, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of various pyrazole derivatives to their target proteins. The data is presented to facilitate a direct comparison of the inhibitory potential of these compounds.
| Derivative Name/Structure | Target Protein | Binding Affinity (IC50/Ki/Binding Energy) | Reference |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 8a) | JNK3 | IC50: 0.227 µM | [5] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 8b) | JNK3 | IC50: 0.361 µM | [5] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 7a) | JNK3 | IC50: 0.635 µM | [5] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 7b) | JNK3 | IC50: 0.824 µM | [5] |
| Pyrazole Derivative (Compound F4) | EGFR (mutant) | Binding Energy: -10.9 kcal/mol | [6] |
| Pyrazole Derivative (Compound F16) | EGFR (mutant) | Binding Energy: -10.8 kcal/mol | [6] |
| Pyrazole Derivative (Compound F8) | EGFR (mutant) | Binding Energy: -10.7 kcal/mol | [6] |
| Pyrazole Derivative (Compound F12) | EGFR (mutant) | Binding Energy: -10.7 kcal/mol | [6] |
| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide (Compound 8t) | FLT3 | IC50: 0.089 nM | [7] |
| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide (Compound 8t) | CDK2 | IC50: 0.719 nM | [7] |
| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide (Compound 8t) | CDK4 | IC50: 0.770 nM | [7] |
| 4-benzoyl-1,5-diphenyl-N-(phenyl)-1H-pyrazole-3-carboxamide (Compound 6a) | hCA I | Ki: 0.063 µM | [8] |
| 4-benzoyl-1,5-diphenyl-N-(phenyl)-1H-pyrazole-3-carboxamide (Compound 6a) | hCA II | Ki: 0.007 µM | [8] |
| 4-benzoyl-1,5-diphenyl-N-(3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (Compound 6b) | hCA I | Ki: 3.368 µM | [8] |
| 4-benzoyl-1,5-diphenyl-N-(3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (Compound 6b) | hCA II | Ki: 4.235 µM | [8] |
Experimental Protocols
The determination of binding affinity is a critical step in drug discovery. Various biophysical techniques are employed to quantify the interaction between a ligand and its target protein. Below are detailed methodologies for common binding assays.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used technique to measure biomolecular interactions in solution.[9]
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (ligand). When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule (protein), its tumbling slows down, leading to an increase in polarization.
-
Methodology:
-
Reagent Preparation: A fluorescently labeled version of the pyrazole derivative or a known ligand that binds to the target protein is synthesized. The target protein is purified to homogeneity.
-
Assay Setup: A constant, low concentration of the fluorescently labeled ligand is incubated with varying concentrations of the target protein in a suitable buffer.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The change in polarization is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd). For competition assays, a fixed concentration of protein and labeled ligand are incubated with increasing concentrations of the unlabeled test compound. The IC50 is determined by plotting the polarization against the concentration of the test compound.
-
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of compounds against a specific kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of a compound is quantified by the reduction in phosphorylation.
-
Methodology:
-
Reaction Mixture: The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The this compound derivative is added at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), specific antibodies that recognize the phosphorylated substrate (e.g., in an ELISA format), or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration to determine the IC50 value.
-
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein.[6]
-
Principle: This method uses algorithms to explore the conformational space of the ligand within the protein's binding site and scores the different poses based on a scoring function that estimates the binding energy.
-
Methodology:
-
Protein and Ligand Preparation: The 3D structures of the target protein (often from the Protein Data Bank) and the pyrazole derivatives are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing energy.[6]
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the defined binding site of the protein. The program generates multiple binding poses.[6]
-
Scoring and Analysis: The generated poses are scored based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway targeted by pyrazole derivatives and a general workflow for assessing binding affinity.
Caption: EGFR signaling pathway inhibited by a pyrazole derivative.
Caption: General workflow for assessing binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pyrazole vs. triazole scaffolds in medicinal chemistry
An in-depth analysis of pyrazole and triazole scaffolds, two ubiquitous five-membered nitrogen-containing heterocycles, reveals distinct physicochemical and pharmacological profiles that are critical for rational drug design. This guide provides a comparative overview of their properties, supported by experimental data, to aid researchers in the selection and optimization of these key medicinal chemistry building blocks.
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with pyrazoles and triazoles featuring prominently in a multitude of approved therapeutics. Their utility stems from their ability to engage in various non-covalent interactions, their metabolic stability, and their synthetic tractability. While both are aromatic and possess hydrogen bonding capabilities, the number and position of nitrogen atoms within their rings give rise to significant differences in their electronic and steric properties, ultimately influencing their performance as pharmacophores.
Physicochemical Properties: A Tale of Two (or Three) Nitrogens
A fundamental comparison of the parent pyrazole, 1,2,3-triazole, and 1,2,4-triazole rings highlights the impact of nitrogen content and position on key physicochemical parameters. These properties are crucial determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole |
| Molecular Formula | C₃H₄N₂ | C₂H₃N₃ | C₂H₃N₃ |
| Molecular Weight ( g/mol ) | 68.08 | 69.07 | 69.07 |
| pKa (acidic) | 14.21 | 9.4 | 10.26 |
| pKa (basic) | 2.49 | 1.17 | 2.19 |
| logP | 0.26 | -0.3 | -0.47 |
| Water Solubility (g/L) | Soluble | Very Soluble | 547 |
| Dipole Moment (Debye) | 2.21 | 1H: 4.28, 2H: 0.22 | 2.51 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 3 | 3 |
Table 1: Comparative Physicochemical Properties of Parent Heterocycles.
The additional nitrogen atom in triazoles generally leads to increased polarity, as reflected in their lower logP values and higher water solubility compared to pyrazole. This can be advantageous for improving the pharmacokinetic properties of a drug candidate. The basicity of the rings also differs, with pyrazole being the most basic, which can influence salt formation and interactions with biological targets. The dipole moment, a measure of molecular polarity, is notably different between the tautomers of 1,2,3-triazole, a factor that can be exploited in drug design to fine-tune interactions with a target protein.
Biological Activity: A Head-to-Head Comparison in COX-2 Inhibition
To illustrate the impact of the scaffold on biological activity, we can examine a study that directly compares a series of pyrazole and triazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain.
In a study by Assali et al., diaryl-based pyrazole and triazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity.[1] The results, summarized in the table below, demonstrate that in this particular series, the triazole analogs exhibited superior potency.
| Compound | Scaffold | R | IC₅₀ for COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 4b | Pyrazole | H | 0.017 | >294 |
| 4d | Pyrazole | SO₂Me | 0.098 | 54.8 |
| 15a | 1,2,3-Triazole | H | 0.002 | 162.5 |
Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole and Triazole Analogs. [1]
The diaryltriazole derivative 15a showed the most potent inhibitory activity against COX-2 with an IC₅₀ of 0.002 µM, which was significantly more potent than the most active pyrazole analog, 4b (IC₅₀ = 0.017 µM).[1] The authors suggest that the triazole ring may better fit into an extra hydrophobic pocket present in the COX-2 enzyme.[1] This example highlights how a subtle change in the heterocyclic core can lead to a substantial improvement in biological activity.
Metabolic Stability: A Key Consideration in Drug Design
Signaling Pathways and Experimental Workflows
To provide a more comprehensive understanding of the context in which these scaffolds are evaluated, the following diagrams illustrate the signaling pathways for two common drug targets, PDE4 and COX-2, as well as a general workflow for inhibitor screening.
Figure 1: PDE4 Signaling Pathway
Figure 2: COX-2 Signaling Pathway
Figure 3: General Inhibitor Screening Workflow
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against human recombinant COX-2.
-
Reagent Preparation:
-
Prepare a 10X Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Dilute to 1X with ultrapure water before use.
-
Prepare a solution of Heme (cofactor) in the 1X Reaction Buffer.
-
Reconstitute the human recombinant COX-2 enzyme in the 1X Reaction Buffer.
-
Prepare the Arachidonic Acid (substrate) solution.
-
Prepare a solution of a fluorescent probe that detects Prostaglandin G2.
-
Dissolve test compounds (pyrazole and triazole derivatives) and a reference inhibitor (e.g., celecoxib) in DMSO to create stock solutions. Prepare serial dilutions in 1X Reaction Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 160 µL of 1X Reaction Buffer, 10 µL of Heme solution, and 10 µL of the test compound dilution or vehicle (for control).
-
Add 10 µL of the COX-2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the fluorescent probe to all wells.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 37°C (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the inhibition of PDE4 activity using fluorescence polarization.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).
-
Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP).
-
Prepare a binding agent that specifically binds to the product (5'-AMP).
-
Dissolve test compounds (pyrazole and triazole derivatives) and a reference inhibitor (e.g., rolipram) in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 5 µL of the test compound dilutions or vehicle.
-
Add 5 µL of the diluted PDE4 enzyme to all wells except the negative control.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of the binding agent solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence polarization using a suitable plate reader (e.g., Ex: 485 nm, Em: 530 nm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Metabolic Stability Assay (Liver Microsomes)
This is a general protocol to assess the metabolic stability of compounds in liver microsomes.
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).
-
Thaw liver microsomes (human, rat, etc.) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Dissolve test compounds in a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute with buffer to the final incubation concentration.
-
-
Assay Procedure:
-
Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C.
-
In a 96-well plate, add the test compound to the pre-warmed microsomal suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
-
Data Analysis:
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Cl_int).
-
Conclusion
The choice between a pyrazole and a triazole scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired ADME properties. Triazoles, with their higher nitrogen content, generally offer increased polarity and potential for improved metabolic stability, which can be advantageous for developing drugs with favorable pharmacokinetic profiles. However, as demonstrated in the case of COX-2 inhibitors, the specific geometry and electronic properties of the triazole ring can also lead to enhanced biological activity.
Ultimately, a thorough understanding of the physicochemical properties, structure-activity relationships, and metabolic liabilities of both pyrazole and triazole derivatives is essential for medicinal chemists. The data and protocols presented in this guide provide a framework for making informed decisions in the design and optimization of novel therapeutics based on these privileged heterocyclic scaffolds. By leveraging this comparative knowledge, researchers can more effectively navigate the complexities of drug discovery and development.
References
Validating LRRK2 Inhibition: A Comparative Guide to (1H-Pyrazol-3-yl)methanol-based and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical LRRK2 Inhibitors for Parkinson's Disease Research.
Mutations leading to the hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of both familial and sporadic Parkinson's disease. This has positioned LRRK2 as a critical therapeutic target. Compounds based on the (1H-Pyrazol-3-yl)methanol scaffold have given rise to potent kinase inhibitors. This guide provides a comparative analysis of a prominent pyrazole-based LRRK2 inhibitor, GNE-7915, against two alternative preclinical compounds, PF-06447475 and MLi-2. We present key performance data, detailed experimental protocols for mechanism of action (MOA) validation, and visual diagrams of the associated biological pathways and experimental workflows.
Comparative In Vitro Potency
The primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the kinase's activity by 50%. The table below summarizes the in vitro potency of GNE-7915 and its alternatives against the LRRK2 enzyme. Lower values indicate higher potency.
| Compound | Core Scaffold Type | LRRK2 IC50 (nM) | Reference |
| GNE-7915 | Pyrazole-based | 9 nM[1][2] | [1][2] |
| PF-06447475 | Pyrrolopyrimidine | 3 nM[3][4] | [3][4] |
| MLi-2 | Indazole | 0.76 nM[5][6][7] | [5][6][7] |
Mechanism of Action: The LRRK2 Signaling Pathway
Hyperactive LRRK2, often due to mutations like G2019S, leads to the aberrant phosphorylation of downstream substrates, most notably a subset of Rab GTPases (e.g., Rab10, Rab12). This disrupts crucial cellular processes like vesicle trafficking and lysosomal function, ultimately contributing to neuronal cell death. LRRK2 inhibitors act by binding to the kinase domain of the LRRK2 protein, blocking its ability to transfer phosphate groups to its substrates, thereby mitigating these downstream pathological effects.
Experimental Protocols for MOA Validation
Validating the mechanism of action for LRRK2 inhibitors involves confirming their ability to engage the target and inhibit its downstream signaling. Key experiments include in vitro kinase assays to measure direct enzyme inhibition and cellular assays to measure the reduction of substrate phosphorylation.
In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)
This assay quantitatively determines the IC50 of a compound by measuring its ability to inhibit the phosphorylation of a synthetic peptide substrate by recombinant LRRK2 enzyme.
Methodology:
-
Reaction Setup: Kinase reactions are performed in low-volume 384-well plates. Each well contains the LRRK2 enzyme (e.g., G2019S mutant), a fluorescein-labeled peptide substrate (e.g., LRRKtide), and ATP in a kinase buffer.
-
Compound Addition: The test compounds (e.g., GNE-7915) are serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included (representing 0% inhibition).
-
Incubation: The reaction plate is incubated at room temperature (e.g., for 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium and fluorescein into close proximity and generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Data Analysis: The TR-FRET signal is read on a plate reader. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.
Cellular Western Blot for Phospho-Rab10
This experiment validates target engagement in a cellular context by measuring the levels of phosphorylated Rab10 (pRab10), a direct substrate of LRRK2. A potent inhibitor should decrease the pRab10/total Rab10 ratio.
Methodology:
-
Cell Culture and Treatment: Human cells expressing LRRK2 (e.g., primary peripheral blood mononuclear cells (PBMCs) or SH-SY5Y neuroblastoma cells) are cultured.[8] Cells are treated with various concentrations of the LRRK2 inhibitor (e.g., GNE-7915) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[9]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Rab10 (pT73-Rab10).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The process is repeated on the same membrane (after stripping) or a parallel membrane with an antibody for total Rab10 as a loading control.
-
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured. The band intensities for pRab10 and total Rab10 are quantified, and the ratio of pRab10 to total Rab10 is calculated to determine the extent of LRRK2 inhibition.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Data of (1H-Pyrazol-3-yl)methanol and Its Literature Values
This guide provides a detailed comparison of experimentally determined data for (1H-Pyrazol-3-yl)methanol with values reported in the literature. It is intended for researchers, scientists, and professionals in the field of drug development to offer a clear and objective reference for the physicochemical and spectroscopic properties of this compound.
Physicochemical Properties
| Property | Experimental Value | Literature Value |
| Melting Point | To be determined | Not Available |
| Boiling Point | To be determined | 326.8 °C at 760 mmHg |
| Appearance | To be determined | Buttery Solid[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables outline the expected and literature-derived spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Literature Values (Predicted/Similar Compounds) |
| To be determined | Pyrazole H-4 | |||
| To be determined | Pyrazole H-5 | |||
| To be determined | -CH₂- | |||
| To be determined | -OH | |||
| To be determined | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Literature Values (Predicted/Similar Compounds) |
| To be determined | C | Pyrazole C-3 | |
| To be determined | CH | Pyrazole C-4 | |
| To be determined | CH | Pyrazole C-5 | |
| To be determined | CH₂ | -CH₂OH |
IR (Infrared) Spectrum
| Wavenumber (cm⁻¹) | Functional Group | Description | Literature Values (Characteristic Ranges) |
| To be determined | O-H stretch | Alcohol | Broad, ~3200-3600 cm⁻¹ |
| To be determined | N-H stretch | Pyrazole | ~3100-3500 cm⁻¹ |
| To be determined | C-H stretch | Aromatic/Alkane | ~2850-3100 cm⁻¹ |
| To be determined | C=N, C=C stretch | Pyrazole ring | ~1400-1600 cm⁻¹ |
| To be determined | C-O stretch | Primary alcohol | ~1050 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Melting Point
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
A small amount of this compound is dissolved in a suitable deuterated solvent in a clean, dry NMR tube.
-
A small amount of TMS is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is run. Key parameters include spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled single-pulse experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, multiplicities, and integrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Apparatus:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr plates or ATR accessory)
-
Spatula
Procedure:
-
A background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental interferences.
-
For a solid sample, a small amount is placed directly on the ATR crystal or mixed with KBr powder and pressed into a pellet.
-
The sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.
-
The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Workflow and Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental data with literature values for the characterization of this compound.
Caption: Workflow for the cross-referencing of experimental and literature data.
References
Safety Operating Guide
Navigating the Safe Disposal of (1H-Pyrazol-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of (1H-Pyrazol-3-yl)methanol, a heterocyclic alcohol used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards of structurally similar pyrazole derivatives and established best practices for hazardous waste management in a laboratory setting.
Hazard Assessment and Waste Classification
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Given these potential hazards, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash .[4][5] It must be classified as hazardous chemical waste and managed according to institutional and regulatory guidelines.[6][7]
Quantitative Data from Analogous Compounds
To inform a conservative and safe disposal plan, the following table summarizes the hazard classifications for similar pyrazole compounds:
| Compound Name | Hazard Statements | Disposal Considerations |
| (1-Methyl-1H-pyrazol-3-yl)methanol | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3] | Dispose of contents/container to an approved waste disposal plant.[8] |
| (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Dispose of contents/container to hazardous waste disposal.[9] |
| 1H-Pyrazole | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8] | Dispose of contents/container to an approved waste disposal plant.[8] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Collection:
-
Perform all waste handling activities inside a certified chemical fume hood to minimize the risk of inhalation.[10]
-
Use a designated and compatible hazardous waste container. The container should be made of a material that will not react with the chemical and must have a secure, leak-proof lid.[11][12] Plastic containers are often preferred.[7]
-
Ensure the container is clean and dry before adding waste.
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[10]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date when the waste was first added to the container (accumulation start date).[12]
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][11]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.[11][12]
-
Use secondary containment, such as a chemically resistant tray, to contain any potential leaks.[12]
5. Request for Pickup:
-
Once the container is full (leaving some headspace to allow for expansion) or when it is ready for disposal, follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department or equivalent office.[6][7]
-
Provide the EHS department with all the necessary information about the waste, as indicated on the label.
6. Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste.
-
To render the container non-hazardous for disposal as regular trash, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[6]
-
The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[12] Subsequent rinseates may also need to be collected, depending on institutional policies.[6]
-
After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it in the regular trash.[6]
Emergency Procedures for Spills
In the event of a spill, immediately follow your laboratory's established spill response protocol. A general procedure includes:
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your supervisor and the institutional EHS office.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully collect the absorbent material and any contaminated debris into a designated, sealable container.
-
Label the container as hazardous waste, including the name of the spilled chemical.
-
Arrange for the disposal of the spill cleanup materials as hazardous waste.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific policies, is paramount for maintaining a safe laboratory environment.
Caption: Disposal workflow for this compound.
References
- 1. (1-Methyl-1H-pyrazol-3-yl)methanol, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | CID 12845046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
